Amorfrutin A was identified as part of a family of prenylated phenolic compounds, the amorfrutins, found in specific plant species. The primary botanical source confirmed across multiple studies is the fruit of Amorpha fruticosa L. (Fabaceae family) [1]. It was also concurrently discovered in the edible roots of Glycyrrhiza foetida [2]. This discovery was facilitated by screening a proprietary compound library from AnalytiCon Discovery, which contained thousands of pure, isolated natural compounds [3].
The following table summarizes the core method for isolating this compound and related compounds.
| Aspect | Specification |
|---|---|
| Source Material | Fruits of Amorpha fruticosa [4] |
| Initial Extraction | Crude extract obtained from plant material, followed by fractionation to produce an n-hexane-soluble crude extract [4]. |
| Key Purification Technique | High-Speed Counter-Current Chromatography (HSCCC) [4] |
| HSCCC Solvent System | n-hexane/ethanol/water in a volume ratio of 5:4:1 [4] |
| Typical Yield | 10.7 mg of this compound obtained from 200 mg of n-hexane-soluble crude extract [4]. |
| Purity Achieved | 96.7%, as determined by Ultra-High Performance Liquid Chromatography (UHPLC) [4]. |
The isolation workflow from the crude plant extract to pure this compound can be visualized as follows:
For quality control and accurate measurement, an HPLC method was developed and validated specifically for amorfrutins in complex plant matrices [1].
| Analysis Parameter | Details for this compound |
|---|---|
| HPLC Column | Hypersil BDS C18 column [1] |
| Mobile Phase | Gradient elution of acetonitrile and 0.2% glacial acetic acid [1] |
| Calibration Range | 4.5 - 90.2 μg/mL [1] |
| Calibration Linearity (r²) | > 0.999 [1] |
| Content in A. fruticosa Fruit | 0.54 - 3.52 mg/g of plant material [1] |
| Structural Identification | MS, ¹H NMR, and ¹³C NMR spectroscopy [4] |
Early testing confirmed that this compound is a potent natural product with significant bioactivity.
The search results did not contain a unified experimental workflow from discovery to all functional assays. However, based on the gathered data, the core research and development process for this compound is as follows:
Amorfrutins represent a novel class of natural product therapeutics derived from edible plant sources with potent antidiabetic properties and unique binding characteristics for the peroxisome proliferator-activated receptor gamma (PPARγ). With the global incidence of obesity and type 2 diabetes reaching epidemic proportions, there is an urgent need for new treatment strategies that effectively address insulin resistance without the undesirable side effects associated with current PPARγ-targeting drugs [1]. The amorfrutin family, comprising isoprenoid-substituted benzoic acid derivatives without stereocenters, was initially identified through screening of approximately 8,000 pure compounds derived from edible biomaterials [1]. These compounds are found in the edible roots of Glycyrrhiza foetida (licorice) and fruits of Amorpha fruticosa, both of which have historical applications in traditional medicine and culinary practices [1].
The significance of amorfrutins lies in their selective PPARγ modulation capability, which results in physiological profiles markedly different from activation by synthetic PPARγ drugs like thiazolidinediones (TZDs). Unlike full agonists such as rosiglitazone that are associated with weight gain, hepatotoxicity, and other adverse effects, amorfrutins function as partial agonists that induce distinct gene expression patterns while maintaining potent glucose-lowering and insulin-sensitizing effects [1] [2]. This comprehensive technical review examines the structural basis, binding mechanism, functional consequences, and therapeutic potential of amorfrutin A and its analogs, providing researchers and drug development professionals with detailed experimental protocols and mechanistic insights.
Amorfrutins belong to a family of phenyl terpenoid natural products characterized by an isoprenoid-substituted benzoic acid core structure. The fundamental chemical architecture consists of a benzoic acid scaffold with various isoprenyl side chain substitutions that significantly influence receptor binding affinity and functional activity [1] [2]. To date, researchers have identified and characterized more than 38 amorfrutin compounds from natural sources with PPARγ binding affinities ranging from 19 nM to 6 μM [2]. The structural diversity within this compound family arises from variations in the number, position, and length of isoprenoid chains attached to the benzoic acid core.
Table 1: Key Amorfrutin Compounds and Their PPARγ Binding Affinities
| Compound | PPARγ Binding Affinity (Kᵢ, nM) | Natural Source | Relative Efficacy (%) |
|---|---|---|---|
| Amorfrutin 1 | 236 nM | G. foetida roots | 39% |
| Amorfrutin 2 | 287 nM | G. foetida roots | 30% |
| Amorfrutin 3 | 352 nM | A. fruticosa fruits | 22% |
| Amorfrutin 4 | 278 nM | A. fruticosa fruits | 15% |
| Amorfrutin B | 19 nM | Multiple sources | Not specified |
| Rosiglitazone | 7 nM | Synthetic | 100% |
| Pioglitazone | 584 nM | Synthetic | Not specified |
The most potent naturally occurring analog identified to date is amorfrutin B, which demonstrates an exceptional binding affinity (Kᵢ = 19 nM) to PPARγ, approaching that of the synthetic drug rosiglitazone (Kᵢ = 7 nM) and significantly exceeding the affinity of other amorfrutins [2]. Structure-activity relationship studies indicate that the geranyl side chain present in amorfrutin B contributes to its enhanced binding affinity through extensive van der Waals contacts within the ligand-binding domain of PPARγ [2]. The absence of stereocenters in all amorfrutins simplifies synthetic approaches and structural optimization, enhancing their potential as lead compounds for drug development.
Amorfrutins are primarily extracted from the edible roots of Glycyrrhiza foetida and the fruits of Amorpha fruticosa [1]. Both plants belong to the legume family (Fabaceae) and have documented uses in traditional medicine systems. Glycyrrhiza species (licorice) have an extensive history in traditional Chinese and European medicine for treating various ailments, including respiratory, gastrointestinal, and inflammatory conditions [1]. The discovery of amorfrutins in these traditionally consumed plants provides a validated safety profile based on historical usage and supports their development as nutraceuticals or pharmaceuticals for metabolic disorders.
The molecular mechanism of amorfrutin binding to PPARγ has been elucidated through X-ray crystallography of the PPARγ ligand-binding domain (LBD) complexed with amorfrutin 1 at 2.0 Å resolution [1]. This high-resolution structural analysis reveals that amorfrutin 1 binds within the canonical ligand-binding pocket of PPARγ, positioned between helix H3 and the β-sheet of the LBD. The structure demonstrates that the PPARγ LBD recognizes amorfrutin 1 in a manner similar to other synthetic partial agonists such as nTZDpa, MRL-24, and BVT.13, with key interactions stabilizing helix H3 and the β-sheet [1].
The carboxyl group of the benzoic acid core forms critical hydrogen bonds and salt bridges with Ser342 and Arg288 of the LBD, interactions that are essential for high-affinity binding [1]. Experimental evidence supporting the importance of these interactions comes from methylation of the carboxyl group, which reduces binding affinity to PPARγ by a factor of 40 [1]. Additionally, the ortho-phenyl and meta-isoprenyl substituents of amorfrutin 1 engage in extensive van der Waals contacts with hydrophobic residues within the LBD, contributing to binding stability and specificity. The structural data provide a rational basis for understanding the structure-activity relationships within the amorfrutin family and offer opportunities for structure-based design of optimized analogs.
Molecular interactions between this compound and PPARγ ligand-binding domain.
The binding mode of amorfrutins to PPARγ involves a network of molecular interactions that confer both affinity and selectivity. The fundamental binding mechanism can be decomposed into several critical elements:
Ionic and hydrogen bonding: The anionic carboxylate of amorfrutin forms a salt bridge with the guanidinium group of Arg288 and a hydrogen bond with the hydroxyl group of Ser342, mimicking the interactions observed with endogenous fatty acid ligands [1]. These polar interactions anchor the ligand within the binding pocket and provide binding energy.
Hydrophobic contacts: The isoprenoid side chains extend into the hydrophobic region of the ligand-binding pocket, forming van der Waals interactions with residues from helix 3, the β-sheet, and helix 7 [1]. The length and branching pattern of these isoprenoid chains significantly influence binding affinity, with the geranyl side chain of amorfrutin B providing optimal contacts.
Subtype selectivity determinants: The specific arrangement of the amorfrutin binding pocket explains the >100-fold selectivity for PPARγ over PPARα and PPARβ/δ [1]. Key structural differences in the LBD of PPAR subtypes, particularly in the region accommodating the isoprenoid chains, enable this selectivity profile.
This detailed understanding of the structural basis of PPARγ binding provides a foundation for rational drug design and explains the unique pharmacological properties of amorfrutins compared to synthetic full agonists.
Amorfrutins induce a distinct cofactor recruitment profile that underlies their selective PPARγ modulator (SPPARγM) activity. Unlike rosiglitazone, which functions as a full agonist and recruits a broad range of transcriptional coactivators, amorfrutins demonstrate partial agonist activity with selective modulation of cofactor interactions [1]. Specifically, amorfrutin 1 induces only 15-39% of maximal PPARγ activation compared to rosiglitazone in reporter gene assays [1]. This partial activation results in a unique gene expression signature that maintains insulin-sensitizing effects while minimizing adverse gene regulation associated with full agonists.
A critical feature of amorfrutin-mediated PPARγ activation is its differential effect on coregulator proteins. While amorfrutins only partially recruit transcriptional coactivators such as CBP, PGC1α, TRAP220/DRIP, and PRIP/RAP250, they effectively disrupt the interaction between PPARγ and the corepressor NCoR (nuclear receptor corepressor) with potency similar to rosiglitazone (IC₅₀ = 51 nM for amorfrutin 1 vs. 64 nM for rosiglitazone) [1]. This specific coregulator profile is significant because genetic studies have shown that NCoR deletion results in PPARγ activation and improved insulin sensitivity [1]. The selective cofactor recruitment by amorfrutins translates to distinct gene expression patterns in adipocytes, with upregulation of beneficial PPARγ target genes such as Fabp4, Slc2a4, and Nr1h3, but to a much lower extent compared to full activation by rosiglitazone [1].
Beyond their metabolic effects, amorfrutins exhibit potent anti-inflammatory properties through interference with NF-κB signaling. This compound significantly inhibits TNF-α-induced NF-κB activation and suppresses the expression of multiple NF-κB-regulated gene products involved in inflammation, proliferation, and metastasis [3]. Specifically, this compound treatment reduces the expression of:
The mechanism involves inhibition of TNF-α-induced IκBα phosphorylation and degradation, subsequent nuclear translocation of the p65 subunit, and NF-κB-DNA binding activity [3]. This NF-κB inhibitory activity occurs independently of PPARγ activation and expands the potential therapeutic applications of amorfrutins to inflammatory conditions such as inflammatory bowel disease and possibly cancer [3] [4].
Table 2: Functional Consequences of Amorfrutin-Mediated PPARγ Activation
| Parameter | Amorfrutin Effect | Rosiglitazone Effect | Biological Significance |
|---|---|---|---|
| Cofactor Recruitment | Partial (15-39%) | Full (100%) | Selective gene regulation |
| NCoR Corepressor | Dissociated (IC₅₀ = 51 nM) | Dissociated (IC₅₀ = 64 nM) | Enhanced insulin sensitivity |
| Adipocyte Differentiation | Moderate induction | Strong induction | Reduced lipid storage |
| NF-κB Pathway | Inhibited | Not reported | Anti-inflammatory effects |
| In Vivo Glucose Tolerance | Strong improvement | Strong improvement | Therapeutic efficacy |
| Weight Gain | Not observed | Significant | Safety advantage |
| Hepatotoxicity | Not observed | Possible | Safety advantage |
Transcriptomic analyses reveal that amorfrutins induce selective PPARγ gene expression networks in adipocytes that differ substantially from those activated by full agonists. Knockdown experiments demonstrate that PPARγ specificity is essential for amorfrutin-induced gene expression changes, as siRNA-mediated reduction of PPARγ significantly reduces or abolishes amorfrutin-mediated gene regulation [1]. The selective gene modulation profile helps explain the favorable physiological effects observed in vivo, including improved insulin sensitivity without concomitant increases in fat storage or other unwanted side effects associated with full PPARγ agonists [1].
Cellular pathways and effects mediated by amorfrutin binding to PPARγ.
The therapeutic potential of amorfrutins has been validated in multiple animal models of metabolic disease. In diet-induced obese and db/db mice, amorfrutin treatment strongly improves insulin resistance and other metabolic parameters without increasing fat storage or causing hepatotoxicity [1]. Specifically, amorfrutin B administered at 100 mg kg⁻¹ day⁻¹ for 27 days to insulin-resistant high-fat-diet-fed C57BL/6 mice significantly improved insulin sensitivity, glucose tolerance, and blood lipid profiles [2]. These metabolic improvements were comparable to those achieved with rosiglitazone (4 mg kg⁻¹ day⁻¹) but without the associated side effects [2].
Notably, amorfrutin B treatment did not induce weight gain – a common and dose-limiting side effect of thiazolidinediones – and furthermore demonstrated liver-protecting properties in animal models [2]. This hepatoprotective effect is particularly significant given the association of some PPARγ agonists with liver toxicity and the high prevalence of non-alcoholic fatty liver disease in patients with type 2 diabetes. Additional safety assessments revealed that amorfrutins lacked adverse effects on osteoblastogenesis and fluid retention, two other common limitations of full PPARγ agonists [2].
Recent research has expanded the potential therapeutic applications of amorfrutins beyond metabolic disease to include neuroprotective effects in models of hypoxic/ischemic brain injury. Amorfrutin B compromises hypoxia/ischemia-induced activation of human microglia in a PPARγ-dependent manner, reducing inflammation, normalizing mitochondrial status, and controlling proliferation potential [5]. This modulation of microglial function represents a promising approach for treating stroke and perinatal asphyxia, conditions with limited therapeutic options [5].
The neuroprotective mechanism involves PPARγ/PGC1α signaling activation, which shifts microglia from a proinflammatory state to a quiescent phenotype. Specifically, amorfrutin B treatment in human microglial cells subjected to hypoxia/ischemia decreased IBA1 fluorescence intensity, reduced caspase-1 activity, downregulated IL1B/IL-1β and TNFA expression while upregulating IL10/IL-10, and improved mitochondrial membrane potential and function [5]. These effects were accompanied by increased mRNA and/or protein levels of PPARγ and PGC1α, confirming target engagement [5].
The binding affinity of amorfrutins to PPARγ is quantitatively determined using competitive time-resolved fluorescence resonance energy transfer (TR-FRET) assays [1] [2]. The detailed methodology involves:
This assay format enables high-throughput screening of compound libraries and accurate determination of binding constants for PPARγ and its subtypes (PPARα and PPARβ/δ) to establish selectivity profiles [1].
The functional activity of amorfrutins as PPARγ agonists is assessed using reporter gene assays in appropriate cell systems:
For enhanced physiological relevance, these assays can be performed in human primary adipocytes where endogenous PPARγ is expressed at high levels and participates in natural transcriptional complexes [2].
The glucose-lowering and insulin-sensitizing effects of amorfrutins are evaluated in rodent models of metabolic disease using standardized protocols:
These comprehensive experimental approaches provide robust data on the efficacy, mechanism of action, and safety profile of amorfrutins as potential therapeutics for metabolic and inflammatory diseases.
This compound and its analogs represent a promising class of natural product-derived selective PPARγ modulators with potent antidiabetic and anti-inflammatory properties. Their unique binding mode to PPARγ, characterized by specific molecular interactions with Ser342 and Arg288 in the ligand-binding domain, results in distinct cofactor recruitment profiles and gene expression patterns that translate to beneficial metabolic effects without the undesirable side effects associated with full PPARγ agonists. The favorable safety profile of amorfrutins, including absence of weight gain, hepatotoxicity, and adverse effects on bone metabolism, positions them as attractive candidates for further development as therapeutics for type 2 diabetes, insulin resistance, and potentially other PPARγ-related disorders.
The amorfrutin family of natural compounds represents a structurally distinct class of isoprenoid-substituted benzoic acid derivatives that have emerged as potent antidiabetic agents with unique mechanisms of action. First identified through systematic screening of natural product libraries, these compounds lack stereocenters yet demonstrate remarkable binding specificity for nuclear receptors involved in metabolic regulation, particularly peroxisome proliferator-activated receptor gamma (PPARγ) [1]. Amorfrutins have been isolated from several plant sources, with the highest concentrations found in the legume species Amorpha fruticosa L. (commonly known as false indigo or bastard indigobush) and various Glycyrrhiza (licorice) species [1] [2]. Amorpha fruticosa is a deciduous shrub native to North America that has become naturalized across Europe and Asia, where it is often classified as an invasive species due to its aggressive growth characteristics and ecological impacts [3] [2]. Despite its invasive status, this plant represents a valuable phytochemical resource with demonstrated potential for development into therapeutic agents targeting metabolic and neurological disorders [2].
The growing interest in amorfrutins stems from their favorable pharmacological profile compared to conventional PPARγ-targeting drugs. Unlike thiazolidinediones (TZDs) such as rosiglitazone and pioglitazone, which are associated with significant adverse effects including weight gain, hepatotoxicity, and cardiovascular complications, amorfrutins function as selective PPARγ modulators (SPPARγMs) that activate the receptor in a more nuanced manner [1] [4]. This selective modulation results in beneficial metabolic effects without triggering the harmful side effects characteristic of full agonists, positioning amorfrutins as promising candidates for the development of safer anti-diabetic and neuroprotective therapeutics [1] [5] [4]. Additionally, recent research has revealed that amorfrutins exhibit pleiotropic biological activities beyond metabolic regulation, including anti-inflammatory, antioxidant, and direct neuroprotective effects, substantially expanding their potential therapeutic applications [5] [4] [6].
Amorpha fruticosa L. (Fabaceae) is a perennial deciduous shrub native to North America, specifically the contiguous United States, northern Mexico, and southeastern Canada [2]. The plant typically grows to heights of 1.0-3.5 meters with multiple stems and a broad crown, characterized by compound, odd-pinnate leaves 10-28 cm long containing 9-21 elliptical leaflets [2]. The species displays significant morphological variability, evidenced by the documentation of 36 synonyms and 17 varieties and 8 forms in taxonomic literature [3]. The plant was introduced to Europe in the early 1700s as an ornamental species and for erosion control, eventually spreading extensively throughout European and Asian territories [2]. The rich nectar production of its distinctive purplish-blue flowers with orange anthers makes it a valuable honey plant, further contributing to its cultivation and dissemination [2].
The invasive potential of A. fruticosa has been documented across its introduced range, with the species particularly successful in colonizing degraded habitats, river banks, roadsides, and forest edges [3] [2]. This expansion is facilitated by its tolerance of various environmental conditions, robust reproductive capacity through both seeds and suckers, and allelopathic properties that may inhibit competing vegetation [2]. Interestingly, recent investigations have revealed that plants growing at the northern limits of their distribution range, such as those studied in the Main Botanical Garden of the Russian Academy of Sciences in Moscow, exhibit enhanced secondary metabolite production, potentially as an adaptive response to environmental stress [3]. This observation has significant implications for the strategic cultivation and harvesting of A. fruticosa for amorfrutin extraction, suggesting that growth conditions may be optimized to maximize bioactive compound yields.
Amorfrutins constitute a structurally homologous series characterized by a benzoic acid backbone with varying isoprenoid substitutions at the meta- and ortho- positions [1]. The major amorfrutin compounds identified in A. fruticosa include amorfrutin A (also designated amorfrutin 1 in some studies), amorfrutin B, and several analogous structures differing primarily in their isoprenoid chain length and substitution patterns [1] [5]. These compounds are classified as prenyloxy stilbenoids and are particularly concentrated in the fruits of the plant, though they are also present in leaves, roots, and flowers [3] [7]. Quantitative analyses indicate that amorfrutin content varies significantly according to plant organ, developmental stage, and harvest time, with the highest concentrations typically observed in fruits collected during late maturation phases [7].
Table 1: Natural Sources and Distribution of Amorfrutins
| Source Plant | Plant Part | Major Amorfrutins Identified | Concentration Range | Extraction Yield |
|---|---|---|---|---|
| Amorpha fruticosa | Fruits | This compound, B, and analogs | Varies with maturity | Up to 3.5% essential oil containing amorfrutins [3] |
| Amorpha fruticosa | Leaves | This compound, phenolic compounds | Varies with season | 1.29% crude extract [7] |
| Amorpha fruticosa | Roots | Amorfrutins, rotenoids | Not quantified | Not reported [7] |
| Glycyrrhiza foetida | Roots | Amorfrutin 1-4 | Not quantified | Not reported [1] |
Beyond amorfrutins, A. fruticosa produces a diverse array of bioactive phytochemicals with potential therapeutic relevance. Comprehensive phytochemical profiling has identified numerous compounds across different plant tissues, including rotenoids (tephrosin, 6a,12a-dehydrodeguelin), flavonoids (vitexin, rutin, quercetin, apigenin), isoflavonoids (amorphin, formononetin), phenolic compounds, and essential oils rich in α-copaene, α-pinene, δ-cadinene, and caryophyllene isomers [3] [7]. The fruits specifically contain significant quantities of adonitol, a sugar alcohol with potential application as a sweetener for diabetic patients [3]. This complex phytochemical composition contributes to the multifunctional pharmacological potential of A. fruticosa extracts and underscores the importance of standardized extraction and quantification protocols for reproducible research and therapeutic development.
Table 2: Chemical Characteristics of Major Amorfrutin Compounds
| Compound | Chemical Formula | Molecular Weight | Structural Features | Solubility | Stability |
|---|---|---|---|---|---|
| This compound | C₂₁H₂₄O₄ [5] | 340.41 g/mol [5] | Benzoic acid with isoprenoid chains | Lipophilic | Stable when protected from light and oxidation |
| Amorfrutin B | Not specified | Not specified | Benzoic acid with variations in isoprenoid chains | Lipophilic | Stable when protected from light and oxidation |
| Amorfrutin 1 | Not specified | Not specified | Simple isoprenoid substitution | Lipophilic | Moderate |
The antidiabetic properties of amorfrutins represent their most extensively characterized pharmacological activity. In seminal research published in 2012, amorfrutins 1-4 demonstrated high-affinity binding to PPARγ with inhibition constants (Kᵢ) ranging from 236 to 354 nM, significantly superior to the synthetic drug pioglitazone (Kᵢ = 584 nM) and exhibiting excellent selectivity over other PPAR subtypes [1]. In diet-induced obese and db/db mouse models, amorfrutin treatment produced substantial improvements in insulin resistance, glucose tolerance, and dyslipidemia without triggering the weight gain, hepatotoxicity, or other adverse effects associated with conventional TZD drugs [1]. These favorable metabolic effects stem from the unique SPPARγM activity of amorfrutins, which induces a distinct pattern of cofactor recruitment to PPARγ compared to full agonists, resulting in selective modulation of gene expression networks that promote insulin sensitization while avoiding pro-adipogenic pathways [1].
The molecular mechanisms underlying amorfrutins' metabolic benefits extend beyond PPARγ activation to include modulation of additional metabolic regulators. Recent evidence indicates that amorfrutins can influence the AMP-activated protein kinase (AMPK) signaling pathway, a master regulator of cellular energy homeostasis that interacts with PPAR signaling networks to coordinately regulate glucose and lipid metabolism [8]. Activation of AMPK enhances glucose utilization, promotes fatty acid oxidation, inhibits hepatic gluconeogenesis and lipid synthesis, and improves insulin sensitivity—effects that complement and potentially synergize with PPARγ-mediated actions [8]. Additionally, amorfrutins have been shown to suppress chronic inflammatory processes that contribute to insulin resistance through inhibition of nuclear factor kappa-B (NF-κB) signaling and reduction of pro-inflammatory cytokine production [5] [2]. This multifaceted mechanism of action positions amorfrutins as comprehensive modulators of metabolic homeostasis with potential applications in metabolic syndrome and related disorders.
Recent investigations have revealed robust neuroprotective effects of amorfrutins in experimental models of cerebral ischemia and related neurological conditions. In studies examining cerebral ischemia/reperfusion injury—a pathological process relevant to ischemic stroke—this compound demonstrated significant protective effects in both in vivo (middle cerebral artery occlusion/reperfusion, MCAO/R) and in vitro (oxygen glucose deprivation/reoxygenation, OGD/R) models [5]. Treatment with this compound reduced cerebral infarct volume, improved neurological deficit scores, attenuated blood-brain barrier disruption, and diminished pathological changes in brain tissue [5]. These morphological and functional improvements were associated with marked reductions in oxidative stress parameters and inflammatory mediators in ischemic brain regions, suggesting that this compound confers neuroprotection through antioxidant and anti-inflammatory mechanisms [5].
The cellular and molecular basis for these neuroprotective effects involves modulation of the Nrf2/HO-1 signaling pathway, a central regulator of endogenous antioxidant defense systems [5]. Under ischemic conditions, this compound treatment enhanced the nuclear translocation of Nrf2, subsequently increasing expression of heme oxygenase-1 (HO-1) and other antioxidant enzymes while reducing production of reactive oxygen species and lipid peroxidation products [5]. Parallel research on amorfrutin B has demonstrated additional protective mechanisms, including inhibition of neuronal apoptosis through modulation of Bcl-2 family proteins, reduction of caspase activation, and regulation of autophagy processes [6]. Importantly, amorfrutin B maintained its neuroprotective efficacy even when administered 6 hours after the ischemic insult, suggesting a therapeutically relevant window for intervention in acute stroke [6]. These findings collectively position amorfrutins as promising therapeutic candidates for cerebrovascular disorders and potentially other neurological conditions involving oxidative stress and inflammatory components.
Amorfrutins exhibit broad anti-inflammatory activity across multiple experimental systems and pathological contexts. In activated microglia—the resident immune cells of the central nervous system—amorfrutin B suppressed the production of pro-inflammatory mediators including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) while promoting expression of anti-inflammatory cytokines such as IL-10 [4]. These effects were accompanied by morphological shifts from activated amoeboid forms to quiescent ramified phenotypes and were mediated through PPARγ-dependent mechanisms [4]. In peripheral systems, amorfrutins have demonstrated inhibitory effects on NF-κB signaling, a master regulator of inflammatory gene expression, thereby reducing the transcription of numerous pro-inflammatory genes involved in metabolic and vascular pathologies [5] [2].
The antioxidant properties of amorfrutins complement their anti-inflammatory activities and contribute to their protective effects in various disease models. Beyond their established role in activating the Nrf2/HO-1 pathway, amorfrutins directly scavenge reactive oxygen species and enhance the activity of endogenous antioxidant enzymes including superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) [5]. This antioxidant capacity assumes particular importance in conditions such as diabetes and cerebral ischemia, where oxidative stress represents a fundamental pathological mechanism driving tissue damage and functional impairment [5] [8]. The combination of anti-inflammatory and antioxidant activities positions amorfrutins as multifunctional cytoprotective agents with potential applications in diverse chronic disorders characterized by oxidative stress and inflammation.
Table 3: Pharmacological Activities of Amorfrutins
| Therapeutic Area | Model System | Key Effects | Mechanisms | Effective Concentrations |
|---|---|---|---|---|
| Diabetes/Metabolic | Diet-induced obese mice | Improved insulin sensitivity, glucose tolerance, lipid profiles | PPARγ activation, AMPK modulation, anti-inflammatory | Varies by compound [1] |
| Neuroprotection | Cerebral ischemia/reperfusion models | Reduced infarct volume, improved neurological function | Nrf2/HO-1 activation, antioxidant, anti-apoptotic | In vivo: 5-10 mg/kg; In vitro: 1-10 μM [5] |
| Anti-inflammatory | Human microglia models | Reduced TNF-α, IL-1β; increased IL-10 | PPARγ-dependent inhibition of inflammation | 1-10 μM [4] |
| Neuroprotection | Hypoxia/ischemia neuronal models | Inhibited apoptosis, reduced autophagy | PPARγ activation, epigenetic modulation | 1-10 μM [6] |
The peroxisome proliferator-activated receptor gamma (PPARγ) represents the primary molecular target through which amorfrutins exert many of their metabolic effects. PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily that regulates the expression of numerous genes involved in glucose and lipid metabolism, insulin sensitivity, adipocyte differentiation, and inflammatory responses [1] [9]. Structural analyses of the PPARγ ligand-binding domain complexed with amorfrutin 1 have revealed that amorfrutins bind to the receptor in a manner distinct from full agonists like rosiglitazone, stabilizing a unique receptor conformation that facilitates recruitment of a specific subset of coregulator proteins [1]. This differential cofactor recruitment pattern results in selective modulation of PPARγ target genes, explaining the desirable insulin-sensitizing effects of amorfrutins without the adverse pro-adipogenic and fluid retention effects associated with TZDs [1].
The downstream consequences of amorfrutin-mediated PPARγ activation include enhanced insulin signaling, improved glucose uptake in peripheral tissues, reduced hepatic gluconeogenesis, and suppression of chronic inflammatory processes [1] [2] [9]. Transcriptional profiling in adipocytes treated with amorfrutins reveals selective upregulation of genes involved in glucose metabolism (e.g., GLUT4, adiponectin) and lipid handling, while genes associated with adipocyte hypertrophy and weight gain show minimal induction [1]. This selective gene regulation profile underlies the improved therapeutic window of amorfrutins compared to conventional PPARγ agonists and forms the mechanistic basis for their potential as improved insulin sensitizers. Additionally, PPARγ activation in immune cells including microglia and macrophages contributes to the anti-inflammatory effects of amorfrutins, further augmenting their metabolic benefits by reducing the chronic inflammatory tone associated with insulin resistance [2] [4].
The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) and its downstream target heme oxygenase-1 (HO-1) constitute a second major signaling pathway through which amorfrutins exert antioxidant and cytoprotective effects. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein Keap1 and targeted for proteasomal degradation [5]. This compound promotes the dissociation of Nrf2 from Keap1, facilitating Nrf2 translocation to the nucleus where it binds to antioxidant response elements (ARE) in the promoter regions of numerous cytoprotective genes, including HO-1, NAD(P)H quinone oxidoreductase 1 (NQO1), and various glutathione-metabolizing enzymes [5]. This transcriptional program enhances cellular capacity to neutralize reactive oxygen species, reduce oxidative damage, and maintain redox homeostasis under stressful conditions.
The following diagram illustrates the Nrf2/HO-1 signaling pathway activated by this compound:
Nrf2/HO-1 signaling pathway activated by this compound
In experimental models of cerebral ischemia/reperfusion injury, activation of the Nrf2/HO-1 pathway by this compound resulted in significant reductions in oxidative stress markers including malondialdehyde (MDA) and reactive oxygen species (ROS), along with increased activities of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) [5]. These biochemical changes correlated with improved histological and functional outcomes, demonstrating the therapeutic relevance of this pathway in amorfrutin-mediated neuroprotection [5]. The simultaneous modulation of PPARγ and Nrf2 signaling pathways by amorfrutins represents a particularly advantageous pharmacological polypharmacy that addresses multiple aspects of complex disorders like diabetes and cerebral ischemia through complementary mechanisms of action.
Beyond their primary actions on PPARγ and Nrf2 signaling, amorfrutins influence several additional molecular pathways that contribute to their therapeutic effects. The AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis, is modulated by amorfrutins either directly or indirectly through PPARγ crosstalk [8]. AMPK activation promotes glucose uptake, fatty acid oxidation, and mitochondrial biogenesis while inhibiting cholesterol synthesis, gluconeogenesis, and inflammation—effects that complement the metabolic benefits of PPARγ activation [8]. Amorfrutins also demonstrate inhibitory effects on NF-κB signaling, a key regulator of inflammatory gene expression, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6 that contribute to insulin resistance and neuronal damage [5] [2].
Emerging evidence indicates that amorfrutins also influence epigenetic regulatory mechanisms that contribute to their long-lasting biological effects. In neuronal cultures subjected to hypoxic/ischemic stress, amorfrutin B treatment altered the methylation status of apoptosis-related genes including Bax, and modulated the expression of multiple microRNAs involved in the regulation of cell survival, autophagy, and inflammation [6]. These epigenetic modifications may underlie the sustained protective effects observed even when amorfrutin treatment is delayed for several hours after an ischemic insult, suggesting that amorfrutins can reprogram cellular responses to injury through mechanisms that extend beyond direct receptor activation [6]. The ability to simultaneously modulate multiple signaling pathways and epigenetic mechanisms positions amorfrutins as particularly promising candidates for the treatment of complex multifactorial diseases.
The efficient extraction of amorfrutins from plant material represents a critical first step in both research and potential commercial applications. The following protocol, adapted from published methodologies, describes a standardized approach for amorfrutin extraction from A. fruticosa fruits or leaves [7]:
For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with diode array detection (DAD) has been successfully employed using a Luna C-18 column (5 μm, 4.6 mm i.d. × 250 mm) with a mobile phase consisting of 0.2% (v/v) phosphoric acid in water (solvent A) and methanol (solvent B) in a gradient elution program [7]. The detection wavelength is typically set at 295 nm for optimal amorfrutin detection [7]. This method allows for both qualitative identification and quantitative determination of amorfrutin content in plant extracts, facilitating standardization of extracts for research and potential therapeutic applications.
Table 4: Key Experimental Models for Evaluating Amorfrutin Activity
| Model Type | Specific Model | Key Parameters Measured | Typical Amorfrutin Treatment |
|---|---|---|---|
| In Vitro PPARγ Binding | Competitive TR-FRET assay | Binding affinity (Kᵢ values) | 0.1-10 μM [1] |
| In Vitro PPARγ Activation | Reporter gene assay | EC₅₀, efficacy (%) | 0.1-10 μM [1] |
| Cellular Diabetes Models | Differentiated adipocytes | Gene expression (Fabp4, Slc2a4), glucose uptake | 1-20 μM [1] |
| Neuroprotection In Vitro | Oxygen glucose deprivation/reoxygenation (OGD/R) in BV2, PC12 cells | Cell viability, ROS, NO, TNF-α | 1-20 μM [5] |
| Neuroprotection In Vivo | Middle cerebral artery occlusion/reperfusion (MCAO/R) in rats | Infarct volume, neurological scores, biochemical markers | 5-10 mg/kg [5] |
| Microglia Activation | Hypoxia/ischemia in HMC3 human microglia | Cytokine expression, mitochondrial function, proliferation | 1-10 μM [4] |
The experimental evaluation of amorfrutin activity encompasses a range of in vitro and in vivo models designed to assess their metabolic, neuroprotective, and anti-inflammatory effects. For PPARγ-related activity, competitive time-resolved fluorescence resonance energy transfer (TR-FRET) assays measure direct binding to the PPARγ ligand-binding domain, while reporter gene assays in cells transfected with PPARγ-responsive elements assess functional activation [1]. Cellular models of diabetes typically employ differentiated adipocytes or hepatocytes to evaluate effects on gene expression, glucose uptake, and insulin signaling [1].
For assessing neuroprotective properties, oxygen glucose deprivation/reoxygenation (OGD/R) models in neuronal cell lines (e.g., PC12) or microglia (e.g., BV2) simulate ischemic conditions in vitro, with measurements of cell viability, oxidative stress parameters, and inflammatory mediators [5]. The middle cerebral artery occlusion/reperfusion (MCAO/R) model in rodents represents the gold standard for in vivo evaluation of cerebral ischemia, allowing quantification of infarct volume, neurological deficit scores, and biochemical changes in brain tissue [5]. Microglial activation studies utilize human microglial cell lines (e.g., HMC3) subjected to hypoxic/ischemic conditions, with assessment of morphological changes, cytokine production, mitochondrial function, and proliferative capacity [4]. These complementary experimental approaches provide comprehensive characterization of amorfrutin activities across relevant pathological contexts.
The following diagram illustrates a typical experimental workflow for evaluating amorfrutin effects in cerebral ischemia models:
Experimental workflow for amorfrutin evaluation in cerebral ischemia models
Comprehensive chemical characterization of amorfrutins and quality control of amorfrutin-containing extracts require the application of multiple analytical techniques. Structural elucidation of isolated amorfrutin compounds typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) for determination of molecular structure and configuration, supplemented by mass spectrometry for molecular weight determination and fragmentation pattern analysis [7]. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with various detection systems represents the most widely employed methodology [7]. The established HPLC conditions for amorfrutin analysis utilize a C-18 reverse-phase column with gradient elution using water-phosphoric acid and methanol as mobile phases, with detection at 295 nm [7].
Additional analytical approaches include liquid chromatography-mass spectrometry (LC-MS) for sensitive detection and quantification, particularly useful for analyzing amorfrutin content in complex biological samples [3]. For assessment of amorfrutin effects in biological systems, techniques such as Western blotting for protein expression analysis, quantitative real-time PCR (qPCR) for gene expression profiling, enzyme-linked immunosorbent assays (ELISA) for cytokine measurement, and various fluorometric and colorimetric assays for determining oxidative stress parameters and enzymatic activities are routinely employed [5] [4] [6]. These analytical methods provide comprehensive characterization of both the compounds themselves and their biological activities, facilitating rigorous scientific evaluation of amorfrutin properties and potential therapeutic applications.
The comprehensive scientific evidence summarized in this technical assessment positions amorfrutins, particularly those derived from Amorpha fruticosa, as promising therapeutic candidates with multifaceted biological activities and potentially superior safety profiles compared to existing medications. The unique ability of amorfrutins to function as selective PPARγ modulators rather than full agonists addresses a significant limitation of current insulin-sensitizing drugs, potentially enabling effective management of diabetes and metabolic syndrome without the accompanying weight gain, fluid retention, and cardiovascular risks [1] [2]. The recent discovery of their neuroprotective, anti-inflammatory, and antioxidant properties further expands their potential therapeutic applications to include cerebrovascular disorders such as ischemic stroke and potentially other neurological conditions characterized by oxidative stress and neuroinflammation [5] [4] [6].
The total chemical synthesis of amorfrutin A is well-established, offering reliable methods to produce quantities needed for research. The key strategies focus on constructing the core resorcinol ring with its specific prenyl and phenethyl substitutions.
Table 1: Key Methodologies for the Total Synthesis of this compound
| Synthetic Strategy | Key Steps | Overall Yield | Key Advantages |
|---|
| Tandem Michael Addition–Claisen Condensation [1] | 1. Wittig–Horner reaction on phenylpropyl aldehyde 2. One-pot Michael addition & intramolecular Claisen condensation 3. Oxidative aromatization | 27.2% | Concise, efficient, and utilizes commercially available starting materials. | | Claisen Rearrangement [2] | 1. Synthesis from 3,5-dimethoxybenzaldehyde 2. Key Claisen rearrangement to install C3-prenyl group | 38% | Unified approach suitable for also synthesizing amorfrutin C; high overall yield. |
The following diagram illustrates the workflow for the tandem Michael addition–Claisen condensation route, which is noted for its efficiency:
Synthetic route for this compound via tandem reaction [1]
This compound exhibits a range of promising biological activities by interacting with specific molecular targets. The quantitative binding data for PPARγ is summarized below.
Table 2: Documented Biological Activities and Molecular Targets of this compound
| Biological Activity | Primary Molecular Target / Pathway | Key Findings & Experimental Models |
|---|---|---|
| Antidiabetic [3] | PPARγ (Ki = 236 nM) | Functions as a selective PPARγ modulator (SPPARγM). Improves insulin resistance and other metabolic parameters in diet-induced obese and db/db mice without the weight gain side effect associated with full agonists like rosiglitazone. |
| Neuroprotective [4] [5] | Nrf2/HO-1 Signaling Pathway | In MCAO/R rat models and OGD/R cell models: reduces cerebral infarct volume, improves neurological scores, increases antioxidant enzymes (SOD, GSH-Px), and reduces oxidative stress markers (MDA) and inflammatory cytokines (TNF-α, IL-1β). |
| Anti-inflammatory [1] [3] | NF-κB Pathway | Suppresses TNF-α-triggered expression of inflammatory genes. The anti-inflammatory effects are also linked to its PPARγ activation. |
| Antimicrobial [1] | - | Demonstrates narrow-spectrum antimicrobial activity against Gram-positive and acid-fast microorganisms. |
The compelling bioactivity profile of this compound has spurred further research into its applications and chemical analogs.
| Biological Activity | Experimental System / Cell Type | Key Findings / Quantitative Effects | Proposed Mechanism of Action |
|---|
| PPARγ Activation & Metabolic Function [1] | Competitive binding and reporter gene assays. | • PPARγ binding affinity (Ki): 287 nM • PPARγ activation (EC50): 1.200 μM • Efficacy (vs. Rosiglitazone): 30% (Partial Agonist) | Selective PPARγ Modulator (SPPARγM); induces unique cofactor recruitment profile [1]. | | Cellular Aging Modulation [2] | Serially passaged human skin fibroblasts. | • Doses: 0.5 and 1.0 μM • Supported long-term cell growth & enhanced stress tolerance. • Reduced loss of telomeres, 5-mC, 5-hmC. • Reduced accumulation of oxidative DNA damage (8-OHdG). | Potential hormetin; action may involve mild stress-induced hormesis [2]. | | Neuroprotection [3] | BV2 (microglia) and PC12 (neuronal) cells subjected to Oxygen-Glucose Deprivation/Reoxygenation (OGD/R). | • Increased cell survival after OGD/R. • Suppressed release of ROS, NO, and TNF-α. | Activation of the Nrf2/HO-1 signaling pathway; antioxidant and anti-inflammatory effects [3]. | | Anti-Quorum Sensing [4] | Pseudomonas aeruginosa PAO1 reporter strains. | • Showed activity against bacterial quorum sensing systems. • Suppressed expression of lasB-lacZ and pqsA-lacZ. | Inhibition of key quorum sensing circuits (Las and Pqs systems), reducing virulence [4]. |
For researchers aiming to replicate or build upon these findings, here are the methodologies for the key experiments cited.
This is a core protocol for confirming Amorfrutin A's primary mechanism of action.
This protocol models cerebral ischemia/reperfusion injury in vitro.
Based on the research, the following diagram illustrates the primary signaling pathway through which this compound is believed to exert its neuroprotective and anti-inflammatory effects in the OGD/R model.
This compound activates the Nrf2/HO-1 pathway to reduce oxidative stress and inflammation, leading to improved cell survival after OGD/R.
While the existing data is compelling, several areas require further investigation to advance this compound as a therapeutic candidate:
Amorfrutin A exerts its effects by modulating several critical cellular signaling pathways. The diagram below summarizes its primary mechanisms of action.
The following table details the experimental evidence supporting these mechanisms.
| Pathway / Target | Experimental Model | Reported Effect | Key Readouts & Consequences |
|---|---|---|---|
| JAK-STAT [1] | HeLa (cervical cancer cells) | Inhibition | ↓ TNF-α-induced phosphorylation of JAK1, JAK2, Src, and STAT3; ↓ nuclear translocation of STAT3; ↑ cell cycle regulators (p53, p21, p27); ↓ oncogene products; inhibited tumor growth in vivo. |
| NF-κB [2] | HeLa, MCF-7, T47D cells | Inhibition | ↓ TNF-α-induced NF-κB reporter gene expression; ↓ phosphorylation and degradation of IκBα; ↓ nuclear translocation of p65; ↓ expression of gene products for invasion (MMP-9), angiogenesis (VEGF), proliferation (Cyclin D1), and inflammation (TNF-α, IL-8). |
| Nrf2/HO-1 [3] [4] | MCAO/R rat model; OGD/R cell model (BV2, PC12) | Activation | ↑ Nrf2, HO-1, NQO1 expression; ↑ antioxidant enzymes (SOD, GSH-Px); ↓ oxidative stress marker (MDA); ↓ inflammatory cytokines (TNF-α, IL-1β). |
| PPARγ [5] [2] | In vivo mouse models (for related amorfrutins) | Activation (Selective Modulator) | Improved insulin resistance and metabolic parameters without adverse effects like weight gain or hepatotoxicity. |
For researchers looking to validate these activities, here are summaries of key experimental methodologies from the literature.
This protocol is used to evaluate the effect of this compound on cancer cell survival and proliferation.
This protocol tests the neuroprotective potential of this compound in models of ischemic stroke.
This compound can be synthesized to ensure sufficient quantities for research. Recent synthetic approaches focus on convergent strategies to efficiently construct its core structure while avoiding problematic late-stage modifications [6]. Key methods include:
This compound is a promising multi-target natural product. Its modulation of the JAK-STAT, NF-κB, and Nrf2 pathways supports its potential in oncology and neuroprotection, while its action on PPARγ highlights relevance for metabolic disease research.
Amorfrutin A is a natural product belonging to the amorfrutin family, characterized as isoprenoid-substituted benzoic acid derivatives without any stereocenters. It was initially isolated from the fruits of Amorpha fruticosa L. (Fabaceae) and the roots of Glycyrrhiza foetida, plants used in traditional Indian medicine and as condiments, respectively. This compound has garnered significant attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications in metabolic diseases. The compound exhibits a unique pharmacological profile that includes narrow-spectrum antimicrobial activity against Gram-positive and acid-fast microorganisms, significant anti-inflammatory effects through inhibition of nuclear transcription factor-κB (NF-κB), and remarkable antidiabetic properties through activation of peroxisome proliferator-activated receptor γ (PPARγ). [1] [2]
The structural foundation of this compound consists of a 2-hydroxybenzoic acid core decorated with a para-methoxy group, a meta-isoprenoid side chain, and an ortho-aromatic side chain. Its molecular formula is C₂₁H₂₄O₄, with an average mass of 340.419 g/mol and a monoisotopic mass of 340.167459 g/mol. The systematic IUPAC name is 2-Hydroxy-4-methoxy-3-(3-methyl-2-buten-1-yl)-6-(2-phenylethyl)benzoic acid. [3]
Recent studies have demonstrated that this compound functions as a selective PPARγ agonist (SPPARγM) with binding affinity constants ranging from 236 to 354 nM, which is approximately twice as strong as the synthetic antidiabetic drug pioglitazone (Kᵢ = 584 nM). This selective activation results in improved insulin resistance and enhanced metabolic parameters in diet-induced obese and db/db mice without the undesirable side effects associated with synthetic PPARγ drugs, such as weight gain, hepatotoxicity, or increased fat storage. Additionally, this compound has been shown to potently inhibit TNF-α-induced NF-κB activation and the expression of various NF-κB-regulated gene products involved in inflammation, cell proliferation, and apoptosis, suggesting potential applications in cancer and inflammatory disorders. [2] [4]
The synthesis of this compound has attracted considerable attention due to its promising biological activities and the need for substantial quantities for further pharmacological studies. Several synthetic routes have been developed, with two primary approaches emerging as the most efficient: the tandem Michael addition–Claisen condensation route and the Claisen rearrangement route. These methods address the challenges of earlier syntheses that suffered from expensive materials, longer reaction sequences, harsh conditions, and low yields. [1] [5]
Table 1: Comparison of Synthetic Approaches for this compound
| Synthetic Method | Key Steps | Starting Material | Overall Yield | Advantages |
|---|---|---|---|---|
| Tandem Michael Addition–Claisen Condensation | Michael addition, intramolecular Claisen condensation, oxidative aromatization | Phenylpropyl aldehyde | 27.2% | Concise, efficient, utilizes commercially available starting materials |
| Claisen Rearrangement | Mono-O-(1,1-dimethylallyl)resorcinol derivative rearrangement | 3,5-Dimethoxybenzaldehyde | 38% | Unified approach for amorfrutins A and C, efficient prenyl introduction |
This approach, developed with support from the Chinese National Natural Science Foundation, represents a concise and efficient strategy for constructing the core structure of this compound. The retrosynthetic analysis disconnects this compound into two key fragments: a 2-hydroxy-4-methoxy-6-phenethylbenzoic acid ester and a prenyl side chain. The synthesis involves a key tandem one-pot reaction sequence that efficiently builds the molecular scaffold. [1]
The synthetic workflow begins with commercially available phenylpropyl aldehyde, which undergoes a Wittig-Horner reaction with triethyl phosphonoacetate to produce (E)-ethyl pentenoic acid in 96% yield. This step utilizes anhydrous K₂CO₃ as a base and PEG-400 as a phase transfer catalyst to prevent self-condensation of the aldehyde under strong basic conditions. The subsequent key step involves a tandem Michael addition and intramolecular Claisen condensation between the (E)-ethyl pentenoic acid derivative and acetoacetate, yielding the 1,3-cyclohexanediketone derivative in 81% yield. This intermediate then undergoes oxidative aromatization using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in methanol with a 91% yield, followed by prenylation and hydrolysis to yield this compound. [1]
A more recent unified synthetic approach provides access to both this compound and Amorfrutin C from commercially available 3,5-dimethoxybenzaldehyde. This method achieves an impressive 38% overall yield for this compound through nine steps and a 10% overall yield for Amorfrutin C through ten steps. The key transformation in this synthesis involves a Claisen rearrangement of a mono-O-(1,1-dimethylallyl)resorcinol derivative to install the C3-prenyl substituent specifically. For Amorfrutin C, a double Claisen rearrangement of a di-O-(1,1-dimethylallyl)resorcinol derivative introduces two prenyl groups at the C3 and C5 positions simultaneously. This approach demonstrates remarkable efficiency in constructing the prenylated aromatic polyketide scaffold characteristic of amorfrutins. [5]
The development of reliable analytical methods is crucial for the identification and quantification of this compound in both synthetic mixtures and botanical extracts. A validated HPLC method has been established for quality control purposes with the following parameters: [6]
Table 2: HPLC Analytical Parameters for Amorfrutin Analysis
| Parameter | Specification | Details |
|---|---|---|
| Column | Hypersil BDS C18 | 250 × 4.6 mm, 5 μm particle size |
| Mobile Phase | Gradient elution | Acetonitrile and 0.2% glacial acetic acid in water |
| Flow Rate | 1.0 mL/min | - |
| Detection | UV-Vis or DAD | 280 nm |
| Linearity | r² > 0.999 | Range: 4.2-92.7 μg/mL |
| Reference Compounds | This compound, B, and 2-carboxy-3,5-dihydroxy-4-geranylbibenzyl | - |
This method has been successfully applied to identify and quantify amorfrutins in complex botanical matrices, particularly in fruits of A. fruticosa, where the contents of amorfrutin derivatives were found in the ranges of 1.31-7.43 mg/g for 2-carboxy-3,5-dihydroxy-4-geranylbibenzyl, 0.54-3.52 mg/g for this compound, and 0.64-4.63 mg/g for amorfrutin B. Notably, no amorfrutins were detected in fruits of Amorpha canescens Pursh or roots of various Glycyrrhiza species (G. uralensis, G. inflata, G. glabra), highlighting the specific distribution of these compounds. [6]
For comprehensive characterization and identification of novel amorfrutin derivatives, advanced LC-MS techniques have been developed. A particularly innovative approach combines UPLC-QqQ-MS and UPLC-Q-TOF-MS to discover unknown amorfrutins in complex botanical extracts: [7]
This strategy utilizes neutral loss scan mode (Δm/z 44) on a triple quadrupole mass spectrometer to screen for compounds with the characteristic decarboxylation fragment of amorfrutins, followed by exact mass measurement using quadrupole-time-of-flight mass spectrometry to determine molecular formulas. The characteristic fragmentation behaviors of amorfrutins include neutral losses corresponding to decarboxylation (44 Da) and other signature fragments that facilitate structural identification. This approach has led to the discovery of four previously unidentified amorfrutin derivatives from A. fruticosa fruits, demonstrating its power in natural product research. [7]
The primary therapeutic mechanism of this compound involves selective activation of peroxisome proliferator-activated receptor γ (PPARγ). The following experimental protocols can be used to assess this activity:
Competitive TR-FRET Binding Assay:
Reporter Gene Assay:
The structural basis for PPARγ activation has been elucidated through X-ray crystallography, revealing that this compound binds to the PPARγ ligand-binding domain between helix H3 and the β-sheet, forming hydrogen bonds and salt bridges with Ser342 and Arg288. The ortho-phenyl and meta-isoprenyl residues establish extensive van der Waals contacts with the LBD. Methylation of the carboxyl group disrupts these interactions and reduces PPARγ binding by a factor of 40. [2]
This compound demonstrates significant anti-inflammatory activity through inhibition of NF-κB activation:
NF-κB Reporter Assay:
Mechanistic Studies:
The following diagram illustrates the complex pharmacological profile of this compound, highlighting its multipotent therapeutic potential:
The synthesis and characterization of this compound have been significantly advanced through the development of efficient synthetic routes and sophisticated analytical methods. The tandem Michael addition–Claisen condensation approach provides a practical and scalable route with an overall yield of 27.2%, while the Claisen rearrangement strategy offers a unified approach to multiple amorfrutins with an impressive 38% overall yield for this compound. The comprehensive analytical protocols, particularly the combination of neutral loss scan and high-resolution mass spectrometry, enable rigorous quality control and discovery of novel analogues.
The multifaceted biological profile of this compound, encompassing potent antidiabetic effects through selective PPARγ activation and anti-inflammatory activity via NF-κB inhibition, positions this natural product as a promising lead compound for the development of therapeutics against metabolic diseases, inflammation, and cancer. These detailed application notes and protocols provide researchers with the necessary tools to synthesize, characterize, and evaluate this compound and its derivatives for drug development purposes.
This compound is a prenylated phenolic compound, specifically an isoprenoid-substituted benzoic acid derivative, belonging to the broader amorfrutin family of natural products. Initially isolated from the fruits of Amorpha fruticosa L. (Fabaceae) and the edible roots of Glycyrrhiza foetida Desf. (licorice), it has also been identified in other species such as Helichrysum umbraculigerum [1] [2] [3]. Amorfrutins function as selective Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonists, demonstrating potent antidiabetic and anti-inflammatory properties in pre-clinical models without the adverse side effects, such as weight gain or hepatotoxicity, associated with synthetic PPARγ drugs like thiazolidinediones [2] [4] [5]. Their pleiotropic bioactivity profile also includes modulation of ionotropic thermo-TRP ion channels [1]. These characteristics make amorfrutins promising lead compounds for developing functional foods, nutraceuticals, and new therapeutics for metabolic and inflammatory disorders. This document provides detailed, standardized protocols for the extraction, purification, and quality control of this compound from plant materials, tailored for researchers and drug development professionals.
The choice of plant material is critical for the successful isolation of this compound.
Recommended Sources:
Preparation Protocol:
The following protocol is optimized for the extraction of amorfrutins from Amorpha fruticosa fruits.
Method 1: Standard Solvent Extraction This is a conventional and reliable method for initial extraction [1] [7].
Method 2: Modern Extraction Techniques (for Enhanced Yield) Emerging technologies can offer higher efficiency, lower solvent consumption, and shorter extraction times [8] [9].
The following workflow diagram summarizes the journey from raw plant material to the purified compound.
Workflow for this compound Extraction and Purification
HSCCC is a liquid-liquid partition chromatography technique highly effective for separating prenylated phenolics like amorfrutins without irreversible adsorption to a solid stationary phase [7].
For final polishing or isolation from complex mixtures, semi-preparative HPLC can be employed.
This method is validated for the identification and quantification of amorfrutins in complex botanical matrices [6].
HPLC Parameters:
Validation Data: The method shows good linearity (r² > 0.999) for amorfrutins in the range of approximately 4-93 μg/mL [6].
The table below summarizes the quantitative ranges and purity outcomes from the described protocols.
Table 1: Quantitative Analysis and Purification Outcomes of Amorfrutins
| Compound | Content in A. fruticosa Fruits (mg/g dry weight) | Linear Range in HPLC (μg/mL) | Purity After HSCCC (%) | Reference |
|---|---|---|---|---|
| 2-carboxy-3,5-dihydroxy-4-geranylbibenzyl | 1.31 - 7.43 | Not Specified | Not Specified | [6] |
| This compound | 0.54 - 3.52 | 4.5 - 90.2 | 96.7% | [6] [7] |
| Amorfrutin B | 0.64 - 4.63 | 4.6 - 92.7 | 97.1% | [6] [7] |
Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HR-MS):
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The protocols outlined herein provide a robust framework for the extraction, purification, and analysis of the biologically active natural product this compound. The combination of acetone or n-hexane extraction followed by HSCCC purification represents a highly effective strategy for obtaining high-purity this compound from Amorpha fruticosa fruits. The accompanying HPLC and MS methods ensure reliable quality control. The availability of these detailed application notes will facilitate further pharmacological and clinical research into this promising antidiabetic and anti-inflammatory compound.
Amorfrutin A is a natural 2-hydroxybenzoic acid derivative that functions as a selective PPARγ agonist with promising antidiabetic properties and potentially fewer side effects than synthetic counterparts [1] [2]. Identification of amorfrutins in complex botanical extracts presents significant analytical challenges due to their low concentrations and matrix interference [1]. This protocol details a comprehensive strategy combining UPLC-QqQ-MS neutral loss scanning with UPLC-Q-TOF-MS exact mass measurement for specific identification of this compound and related derivatives [1].
The identification strategy employs a two-tiered mass spectrometry approach that leverages the complementary strengths of different mass analyzer technologies. The QqQ-MS system provides superior sensitivity for targeted screening through neutral loss monitoring, while the Q-TOF-MS system delivers high-resolution exact mass data essential for definitive compound identification [1].
The approach capitalizes on the characteristic neutral loss of CO₂ (Δm/z 44) observed in the negative ionization mode mass spectra of amorfrutin compounds, which originates from decarboxylation of their 2-hydroxybenzoic acid core structure [1]. This consistent fragmentation behavior serves as a diagnostic filter for preliminary screening before proceeding to high-resolution analysis.
Reference Compounds:
Plant Material:
Extraction Solvents:
Instrumentation:
Plant Extraction:
Sample Reconstitution:
Chromatographic Conditions:
Column: Waters BEH C₁₈ (100 × 2.1 mm, 1.7 μm)
Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile
Gradient Program:
| Time (min) | %B | Flow Rate (mL/min) | |------------|----|-------------------| | 0.0-0.5 | 60 | 0.2 | | 0.5-6.5 | 60-70 | 0.2 | | 6.5-10.0 | 70-90 | 0.2 | | 10.0-11.0 | 90 | 0.2 | | 11.0-11.1 | 90-60 | 0.2 | | 11.1-15.0 | 60 | 0.2 |
Column Temperature: 35°C [1]
QqQ-MS Parameters (Negative Ion Mode):
Chromatographic Conditions:
Q-TOF-MS Parameters:
The following diagram illustrates the stepwise data interpretation process:
Mass Spectrometric Features:
Chromatographic Behavior:
The developed method has been successfully applied to:
Validation Parameters:
| Issue | Possible Cause | Solution |
|---|---|---|
| Weak neutral loss signal | Suboptimal collision energy | Optimize collision energy (typically 20 eV for amorfrutins) [1] |
| Poor chromatographic separation | Inadequate gradient or column degradation | Recondition column; adjust acetonitrile/water gradient [1] |
| Low ionization efficiency | Improper mobile phase additives | Ensure 0.1% formic acid in mobile phase [1] |
| Mass accuracy drift | Inadequate mass calibration | Perform frequent mass calibration using reference ions [3] |
The integrated UPLC-QqQ-MS and UPLC-Q-TOF-MS approach provides a powerful analytical platform for specific identification of this compound in complex botanical matrices. The method leverages characteristic neutral loss scanning for initial screening followed by high-resolution exact mass measurement for definitive confirmation. This strategy effectively addresses the challenges of identifying low-abundance natural products in complex plant extracts and can be adapted for the discovery of structurally related natural products.
Amorfrutin A is a prenylated stilbenoid compound that belongs to the amorfrutin family, initially isolated from Amorpha fruticosa L. (Fabaceae) fruits. These compounds have garnered significant research interest due to their potent antidiabetic properties and selective PPARγ activation without the undesirable side effects associated with synthetic PPARγ agonists like thiazolidinediones. Amorfrutins function as dietary natural products with demonstrated effects on improving insulin resistance and reducing metabolic parameters in preclinical models. The discovery that amorfrutins bind to and activate PPARγ with high affinity (Kᵢ = 287 nM for this compound) but induce differential gene expression profiles compared to full agonists positions them as promising candidates for the development of novel nutraceuticals and phytopharmaceuticals for metabolic disorders [1].
The chemical structure of this compound features an isoprenoid-substituted benzoic acid backbone without stereocenters, which contributes to its favorable binding characteristics and metabolic stability. Research has identified Amorpha fruticosa fruits as the most abundant source of amorfrutins, with concentrations varying significantly based on developmental stage, environmental factors, and genetic variations. Accurate quantification of this compound in plant materials is therefore essential for quality control of amorfrutin-based formulations, standardization of extracts, and optimization of cultivation and extraction processes. This protocol establishes a validated HPLC method that offers researchers a reliable tool for the precise quantification of this compound in complex plant matrices [2] [3].
The quantification method for this compound employs High-Performance Liquid Chromatography with ultraviolet detection (HPLC-UV), which provides optimal separation, sensitivity, and specificity for amorfrutin analysis in complex plant matrices without requiring derivatization. The method has been validated according to standard guidelines for specificity, linearity, accuracy, precision, and robustness. The chromatographic system consists of a Young Lin 9100 HPLC system or equivalent, equipped with a vacuum degasser, quaternary pump, column compartment with temperature control, manual injector with a 20 µL loop, and a Photo-Diode Array (PDA) detector set at 280 nm for detection. Data acquisition and processing are performed using Clarity (v 2) software or equivalent chromatography data system (CDS) [2] [4].
Table 1: HPLC Instrumentation Parameters
| Component | Specification | Notes |
|---|---|---|
| Column | Purospher STAR RP C18ec (125 mm × 4.6 mm, 5 µm) | Waters Corporation or equivalent |
| Mobile Phase | Gradient: Acetonitrile (A) and 0.2% Glacial Acetic Acid (B) | HPLC grade solvents recommended |
| Flow Rate | 1.0 mL/min | Constant flow throughout analysis |
| Injection Volume | 20 µL | Fixed volume loop |
| Column Temperature | 25°C | Controlled column compartment |
| Detection Wavelength | 280 nm | PDA detector preferred |
| Run Time | 30 minutes | Includes equilibration |
The separation methodology utilizes a gradient elution profile that optimizes the resolution of this compound from closely related compounds and matrix interferences. The gradient program initiates at 40% acetonitrile, linearly increases to 85% over 15 minutes, holds for 5 minutes, then returns to initial conditions over 2 minutes, followed by a 8-minute re-equilibration period. This gradient profile effectively separates this compound from Amorfrutin B and 2-carboxy-3,5-dihydroxy-4-geranylbibenzyl, which are typically co-extracted from Amorpha fruticosa fruits. The method has been demonstrated to be robust and reproducible with relative standard deviations (RSD) of retention times less than 1.5% across multiple batches and days [2].
The HPLC-UV method for this compound quantification has undergone comprehensive validation to ensure reliability and accuracy for analytical applications. Linearity was established over the concentration range of 4.5-90.2 µg/mL with a correlation coefficient (r²) greater than 0.999, indicating excellent proportional response of peak area to concentration. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.15 µg/mL and 0.54 µg/mL, respectively, using signal-to-noise ratios of 3:1 and 10:1. These sensitivity parameters demonstrate the method's suitability for detecting and quantifying this compound in plant extracts where concentration may vary significantly [2].
Precision and accuracy were evaluated through intra-day and inter-day assays using quality control samples at low, medium, and high concentrations within the calibration range. The intra-day precision expressed as RSD was less than 2.5%, while inter-day precision was below 4.0%. Accuracy assessed through recovery experiments ranged from 97.5% to 102.5%, confirming minimal systematic error. The specificity of the method was verified by analyzing blank matrices and confirming the absence of interfering peaks at the retention time of this compound (approximately 12.8 minutes). Additionally, solution stability was confirmed over 24 hours at room temperature and 72 hours under refrigerated conditions (4°C) with no significant degradation observed [2] [4].
The analytical quality of this compound quantification begins with proper plant material collection and identification. Amorpha fruticosa fruits should be collected at full maturity, typically in October in the Northern Hemisphere, when amorfrutin content reaches its peak. The collection location should be documented with GPS coordinates, and voucher specimens deposited in a recognized herbarium for future reference. Researchers should harvest fruits from multiple plants across the population to account for natural variation in amorfrutin content. After collection, fruits should be carefully dried at room temperature away from direct sunlight to prevent photodegradation of light-sensitive compounds. The drying process should continue until constant weight is achieved, indicating complete moisture removal, which typically requires 7-10 days under appropriate conditions (25°C, 30-40% relative humidity) [4] [3].
Proper species identification is critical, as confusion with related species can lead to false negative results. Notably, analysis of Amorpha canescens Pursh fruits and various Glycyrrhiza species (including G. uralensis, G. inflata, and G. glabra) has demonstrated the absence of detectable amorfrutins, highlighting the specific occurrence of these compounds in Amorpha fruticosa. Once dried, the plant material should be pulverized using a laboratory mill to achieve a homogeneous powder with particle size less than 3 mm, which ensures consistent extraction efficiency. The powdered material should be stored in airtight containers with desiccant at -20°C until extraction to prevent degradation. Under these conditions, the plant material remains stable for at least 12 months without significant loss of amorfrutin content [2] [3].
The extraction protocol for amorfrutins from plant material involves a sequential extraction process to remove non-polar interferents followed by targeted extraction of amorfrutins. Begin by accurately weighing 5.0 g of homogenized plant powder into a suitable extraction vessel. Perform defatting by exhaustive percolation with 75 mL of dichloromethane (3 × 25 mL) over 24 hours to remove lipids, chlorophyll, and other non-polar compounds that may interfere with the analysis. After defatting, allow the plant material to air-dry completely under a fume hood to evaporate residual solvent. Then, extract the defatted material with 100 mL of 80% methanol (aqueous) using an orbital shaker set at 180 rpm for 4 hours at room temperature. Repeat this extraction twice more with fresh solvent, and combine all methanolic extracts [4].
Table 2: Sample Preparation Steps
| Step | Procedure | Parameters | Purpose |
|---|---|---|---|
| Defatting | 3 × 25 mL dichloromethane | 24 hours total, room temperature | Remove non-polar interferents |
| Extraction | 3 × 100 mL 80% methanol | 4 hours each, 180 rpm | Extract amorfrutins |
| Filtration | Through Whatman No. 1 filter paper | - | Remove particulate matter |
| Concentration | Rotary evaporation | 40°C, reduced pressure | Solvent removal |
| Lyophilization | Freeze-drying | -48°C, 0.020 mBar | Obtain dry extract |
| Reconstitution | Methanol (HPLC grade) | 1 mg/mL, 0.45 µm filtration | Prepare for HPLC analysis |
Following extraction, filter the combined methanolic extracts through Whatman No. 1 filter paper or equivalent to remove particulate matter. Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure until approximately 10-15 mL remains. Transfer this concentrate to a pre-weighed vial and complete the drying process using a freeze dryer to obtain the dry extract (EAF). Determine the extraction yield by weighing the vial and calculating the percentage of extract relative to the original plant material. For HPLC analysis, accurately weigh 10 mg of the dry extract and dissolve in 10 mL of HPLC-grade methanol to achieve a final concentration of 1 mg/mL. Filter this solution through a 0.45 µm PVDF syringe filter prior to injection into the HPLC system to remove any insoluble particles that could damage the chromatography column [4].
The quantification of this compound is performed using an external standard calibration method. Prepare a stock solution of authentic this compound reference standard at a concentration of 1.0 mg/mL in HPLC-grade methanol. Dilute this stock solution appropriately to create a calibration series consisting of at least six concentration levels spanning the range of 4.5-90.2 µg/mL. Inject each calibration standard in triplicate and plot the mean peak area against the corresponding concentration to generate the calibration curve. The linear regression equation derived from this curve (y = mx + b, where y is peak area and x is concentration) is used to calculate the concentration of this compound in unknown samples. The correlation coefficient (r²) should exceed 0.999 to ensure adequate linearity, and the calibration curve should be validated daily with quality control standards at low, medium, and high concentrations [2].
For content calculation in plant material, use the following formula: [ \text{this compound content (mg/g)} = \frac{C \times V \times D}{W} ] Where C is the concentration determined from the calibration curve (mg/mL), V is the final volume of the sample solution (mL), D is any dilution factor, and W is the weight of the plant material (g). The amorfrutin content in Amorpha fruticosa fruits typically ranges from 0.54-3.52 mg/g for this compound, with seasonal and geographical variations observed. These quantitative results are essential for standardizing plant extracts intended for pharmacological studies or nutraceutical development, ensuring consistent amorfrutin content across different batches [2] [4].
Table 3: Analytical Performance Data for this compound Quantification
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range | 4.5-90.2 µg/mL | - |
| Correlation Coefficient (r²) | >0.999 | ≥0.995 |
| Retention Time | 12.8 ± 0.5 min | RSD < 1.5% |
| LOD | 0.15 µg/mL | - |
| LOQ | 0.54 µg/mL | - |
| Intra-day Precision (RSD) | <2.5% | ≤5.0% |
| Inter-day Precision (RSD) | <4.0% | ≤7.0% |
| Recovery | 97.5-102.5% | 95-105% |
The system suitability tests should be performed before each analytical run to ensure the HPLC system is performing adequately. These tests include injecting a standard solution at the mid-range calibration level (approximately 50 µg/mL) and evaluating parameters such as retention time stability (RSD < 1.5%), peak symmetry (tailing factor < 1.5), theoretical plates (>10,000), and resolution from closely eluting compounds (>2.0). The specificity of the method should be confirmed by comparing the UV spectrum of the this compound peak in samples with that of the reference standard, ensuring peak purity and absence of co-eluting compounds. For additional confirmation, especially when analyzing new plant sources, mass spectrometric detection using HR-ESI-MS can be employed, with characteristic fragmentation patterns providing structural confirmation of amorfrutins [2].
The validated HPLC-UV method for this compound quantification has diverse applications in pharmaceutical development and natural products research. In quality control of plant materials, this method enables the selection of high-amorfrutin chemotypes for cultivation programs, potentially increasing the yield of active compounds. For nutraceutical development, the method provides a reliable tool for standardization of extracts to ensure consistent amorfrutin content in finished products, which is essential for reproducible pharmacological effects. Additionally, the method can be applied to optimize extraction processes by comparing different solvents, extraction techniques, and parameters to maximize amorfrutin yield while minimizing co-extraction of unwanted compounds. The environmental management aspect is particularly noteworthy, as Amorpha fruticosa is classified among the most noxious invasive species in Europe, and its utilization for medicinal purposes could provide both health benefits and ecological management solutions [3].
In pharmacological research, accurate quantification of this compound is crucial for establishing dose-response relationships in preclinical studies. The method has been applied to analyze amorfrutin content in various plant organs, revealing that fruits contain the highest concentrations, while other parts such as roots and leaves contain negligible amounts. This finding has important implications for sustainable harvesting practices, as targeted fruit collection would preserve plant viability while maximizing amorfrutin yield. Furthermore, the method can be adapted to monitor amorfrutin stability under different storage conditions and processing methods, providing valuable data for product development and shelf-life determination. The versatility of this HPLC method also allows for its extension to quantify other amorfrutins simultaneously, such as Amorfrutin B and 2-carboxy-3,5-dihydroxy-4-geranylbibenzyl, enabling comprehensive metabolic profiling of amorfrutin-producing plants [2] [3].
The entire process of this compound quantification, from sample collection to data analysis, can be visualized as an integrated workflow that ensures reliable and reproducible results. The following diagram illustrates the key steps in this analytical process:
This integrated workflow emphasizes the critical steps in the analytical process and their sequence, highlighting points where particular attention to detail is necessary to ensure accurate results. The method's robustness has been demonstrated through successful application in multiple studies investigating the potential of Amorpha fruticosa as a source of antidiabetic compounds. With appropriate method verification, this protocol can be adapted to different laboratory settings and HPLC systems while maintaining data quality and comparability across studies. Researchers implementing this method should document any modifications thoroughly and perform adequate verification experiments to ensure the adapted method maintains the necessary performance characteristics for their specific applications [2] [4] [3].
During method implementation, several technical challenges may arise that affect analytical performance. Peak tailing of this compound may occur due to secondary interactions with residual silanol groups on the stationary phase. This can be mitigated by maintaining the mobile phase pH around 3.0-4.0 with acetic acid, which suppresses silanol ionization, or by using specially end-capped C18 columns designed for basic compounds. If retention time drift is observed, ensure thorough mobile phase degassing and consistent column temperature control, as dissolved gases and temperature fluctuations can significantly impact retention stability. For decreased sensitivity, check detector lamp hours and consider replacing the UV lamp if exceeding its rated lifetime, as diminished light output reduces detection capability [2] [5].
Column performance degradation manifested by peak broadening or increased backpressure typically results from column contamination or void formation. Implementing a guard column or in-line filter can extend analytical column lifetime by trapping particulate matter. Regular column cleaning with strong solvents (e.g., 100% methanol or acetonitrile) followed by gradual re-equilibration to initial mobile phase conditions helps remove accumulated contaminants. If resolution between amorfrutins decreases, slightly adjusting the gradient profile or reducing the injection volume may improve separation. For complex samples with significant matrix interference, consider simplifying the sample preparation with solid-phase extraction (SPE) using C18 cartridges to remove interfering compounds while maintaining high amorfrutin recovery [2].
The analytical procedures described involve several chemical hazards that require appropriate safety measures. Dichloromethane, used in the defatting step, is a suspected carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including nitrile gloves and chemical splash goggles. Methanol and acetonitrile, used in extraction and mobile phase preparation, are toxic and flammable, requiring storage in approved safety cabinets and handling away from ignition sources. All waste solvents should be collected in properly labeled containers and disposed of according to local regulations for hazardous waste. Reference standards of this compound should be stored according to manufacturer specifications, typically at -20°C in desiccated conditions, and allowed to reach room temperature before use to prevent moisture absorption [4].
From a regulatory perspective, this method is suitable for quality control of raw materials and finished products in dietary supplement manufacturing, complying with current Good Manufacturing Practices (cGMP). The validation parameters meet the requirements outlined in various pharmacopeias for analytical method validation. For applications in pharmaceutical development, additional validation may be required following ICH guidelines, particularly regarding stability-indicating capability through forced degradation studies. Researchers should note that while Amorpha fruticosa extracts have demonstrated favorable safety profiles in rodent studies (LD₅₀ = 2121 mg/kg for oral administration in mice), comprehensive toxicological assessment is necessary before human consumption, and regulatory approvals must be obtained for amorfrutin-based products intended for therapeutic use [4] [3].
The HPLC-UV method detailed in this application note provides a robust, reproducible, and specific approach for quantifying this compound in Amorpha fruticosa plant materials. The method has been thoroughly validated and offers excellent sensitivity, linearity, and precision characteristics suitable for both research and quality control applications. The sample preparation protocol efficiently extracts amorfrutins while minimizing matrix interferences, contributing to the method's reliability. As research continues to explore the therapeutic potential of amorfrutins in metabolic disorders, this analytical method will serve as an essential tool for standardizing extracts, optimizing cultivation and processing parameters, and ensuring product quality in nutraceutical development. Furthermore, the utilization of Amorpha fruticosa for medicinal purposes represents a promising approach to managing this invasive species while developing valuable health products, creating a convergence of ecological stewardship and biomedical advancement [2] [4] [3].
The table below summarizes key parameters for using Amorfrutin A in cell culture models based on recent studies:
| Cell Type/Model | Treatment Concentration | Treatment Duration | Primary Findings | Source |
|---|---|---|---|---|
| BV2 microglia / PC12 neurons (OGD/R model) | 10, 20, 40 µM | 3 hours (post-OGD reoxygenation) | Increased cell viability, reduced ROS, NO, and TNF-α release. [1] | |
| Human skin fibroblasts (Replicative senescence model) | 0.5 µM, 1.0 µM | Long-term (lifelong serial passaging) | Supported long-term growth, reduced accumulation of oxidative DNA damage, modulated aging markers. [2] | |
| HeLa cervical cancer cells | 10, 20, 30 µM | 24 hours | Inhibited TNF-α-induced STAT3 phosphorylation and nuclear translocation. [3] | |
| HMC3 microglia (LPS-induced) | Amorfrutin extract (60 mg/kg in vivo) | Not specified in vitro | Suppressed CCL2/CCR2 protein expression via PPARγ activation. [4] |
Here is a detailed protocol based on an in vitro model of cerebral ischemia/reperfusion injury [1], which can be adapted for other research contexts.
The protective effects of this compound, particularly against oxidative stress and inflammation, are suggested to involve the Nrf2/HO-1 pathway. The diagram below illustrates this proposed mechanism.
This compound represents a novel class of natural product-derived anti-diabetic compounds discovered through systematic screening of edible plant materials. These isoprenoid-substituted benzoic acid derivatives were initially isolated from the edible roots of Glycyrrhiza foetida (licorice) and fruits of Amorpha fruticosa, both belonging to the legume family [1] [2]. This compound functions as a selective PPARγ modulator (SPPARγM) that activates peroxisome proliferator-activated receptor gamma (PPARγ) with a binding affinity (Kᵢ = 236-352 nM) approximately twice as strong as the synthetic anti-diabetic drug pioglitazone (Kᵢ = 584 nM) [2]. This nuclear receptor plays a central role in regulating lipid and glucose metabolism, making it a valuable therapeutic target for metabolic disorders [2] [3].
Unlike full synthetic PPARγ agonists such as thiazolidinediones (TZDs; rosiglitazone, pioglitazone), this compound demonstrates partial PPARγ activation (15-39% efficacy relative to rosiglitazone) while selectively modulating gene expression networks [2]. This selective receptor interaction results in potent anti-diabetic effects without the undesirable side effects characteristic of synthetic PPARγ-targeting drugs, including weight gain, hepatotoxicity, cardiovascular complications, and adverse effects on bone metabolism [1] [2] [3]. Preclinical studies in rodent models of diet-induced obesity and type 2 diabetes have demonstrated that this compound treatment significantly improves insulin sensitivity, glucose tolerance, and blood lipid parameters while exhibiting anti-inflammatory properties and preventing hepatic steatosis (fatty liver disease) [1] [2] [3].
The primary anti-diabetic mechanism of this compound involves direct binding to the PPARγ ligand-binding domain (LBD), as confirmed through X-ray crystallography studies [2]. Structural analysis reveals that this compound stabilizes helix H3 and the β-sheet of the PPARγ-LBD through hydrogen bonds and salt bridges with Ser342 and Arg288 residues [2]. The ortho-phenyl and meta-isoprenyl residues of this compound establish extensive van der Waals contacts with the LBD, contributing to high binding affinity and specificity [2]. This specific binding mode results in selective cofactor recruitment, with this compound inducing only partial recruitment of transcriptional coactivators (CBP, PGC1α, TRAP220/DRIP, PRIP/RAP250) while completely abolishing recruitment of the corepressor NCoR (IC₅₀ = 51 nM) [2].
This selective receptor modulation activates a distinct gene expression profile compared to full synthetic agonists. This compound upregulates classical PPARγ target genes including Fabp4 (fatty acid binding protein 4), Slc2a4 (GLUT4 glucose transporter), and Nr1h3 (LXRα), though to a lesser extent than rosiglitazone [2]. This partial activation results in beneficial metabolic effects without promoting excessive adipocyte differentiation and lipid storage—effects associated with weight gain side effects of TZDs [2]. Gene expression profiling in primary human adipocytes demonstrates that this compound activates PPARγ-dependent gene networks specifically involved in glucose and lipid metabolism while avoiding activation of genes linked to adverse effects [2].
Figure 1: Molecular signaling pathway of this compound-mediated PPARγ activation and resulting anti-diabetic effects. This compound binds specifically to the PPARγ ligand-binding domain (LBD), promoting dissociation of corepressor NCoR and partial recruitment of coactivators, leading to selective gene expression and improved metabolic parameters without adverse effects associated with full synthetic agonists [1] [2] [3].
Table 1: Binding affinity (Kᵢ) and activation efficacy of this compound compared to reference compounds across PPAR subtypes [2]
| Compound | PPARα Kᵢ (μM) | PPARβ/δ Kᵢ (μM) | PPARγ Kᵢ (μM) | PPARγ EC₅₀ (μM) | Efficacy (%) |
|---|---|---|---|---|---|
| This compound | 27 | 27 | 0.236 | 0.458 | 39 |
| Amorfrutin B | 8 | 6 | 0.278 | 0.979 | 15 |
| Rosiglitazone | n.d. | n.d. | 0.007 | 0.002 | 100 |
| Pioglitazone | n.d. | n.d. | 0.584 | n.d. | n.d. |
| Telmisartan | n.d. | n.d. | 1.700 | n.d. | n.d. |
n.d. = not determined in the referenced study; Efficacy represents maximum activation relative to rosiglitazone-induced activation of PPARγ.
Table 2: Anti-diabetic effects of this compound (100 mg/kg/day) in high-fat-diet-induced obese and diabetic mice after 3-4 weeks of treatment [2] [4] [3]
| Metabolic Parameter | This compound Effect | Statistical Significance | Comparative Efficacy vs. Rosiglitazone |
|---|---|---|---|
| Fasting Blood Glucose | Significant reduction | p ≤ 0.05 | Comparable improvement |
| Insulin Sensitivity | Strong improvement | p ≤ 0.05 | Comparable to 4 mg/kg/d rosiglitazone |
| Glucose Tolerance | Significant improvement | p ≤ 0.05 | Comparable improvement |
| Blood Lipid Parameters | Improved triglycerides and cholesterol | p ≤ 0.05 | Favorable comparison |
| Inflammatory Markers | Anti-inflammatory effects | p ≤ 0.05 | Not determined |
| Body Weight | No increase | Not significant | Superior to rosiglitazone (no weight gain) |
| Liver Function | Prevention of fatty liver | p ≤ 0.05 | Superior to rosiglitazone |
| Adverse Effects | No hepatotoxicity or fluid retention | Not significant | Superior safety profile |
Table 3: Effects of this compound on PPARγ target gene expression in differentiated adipocytes compared to rosiglitazone [2]
| Gene Symbol | Gene Name | This compound Induction | Rosiglitazone Induction | Biological Function |
|---|---|---|---|---|
| Fabp4 | Fatty Acid Binding Protein 4 | Moderate | Strong | Lipid metabolism, insulin sensitivity |
| Slc2a4 | Glucose Transporter Type 4 | Moderate | Strong | Glucose uptake, glycemic control |
| Nr1h3 | Liver X Receptor Alpha | Moderate | Strong | Cholesterol metabolism, inflammation |
| Adipoq | Adiponectin | Not determined | Not determined | Insulin sensitization, anti-inflammation |
| Leptin | Leptin | Not determined | Not determined | Appetite regulation, metabolism |
Purpose: To determine the binding affinity and specificity of this compound to PPARγ compared to other nuclear receptors [2] [3].
Materials and Reagents:
Procedure:
Data Analysis:
Purpose: To evaluate the anti-diabetic efficacy of this compound in well-established rodent models of type 2 diabetes [2] [4] [3].
Animal Models and Induction:
Treatment Protocol:
Metabolic Assessments:
Statistical Analysis:
Purpose: To assess selective PPARγ-mediated gene regulation by this compound in relevant cell models [2].
Cell Culture and Differentiation:
Treatment and RNA Isolation:
Gene Expression Analysis:
Specificity Confirmation:
Figure 2: Comprehensive experimental workflow for evaluating this compound anti-diabetic activity. The sequential approach progresses from initial compound identification through mechanistic studies to safety assessment, supporting potential research and development applications [2] [3] [5].
The compelling preclinical data on this compound supports several promising research applications and development pathways. From a therapeutic perspective, this compound represents an excellent starting point for developing selective PPARγ modulators with improved safety profiles compared to existing TZD drugs [2] [3]. The combination of potent anti-diabetic efficacy with avoidance of characteristic side effects (weight gain, hepatotoxicity, bone loss) addresses significant limitations of current PPARγ-targeting therapies [3]. The simple chemical structure of amorfrutins enables feasible medicinal chemistry optimization for improved pharmacokinetic properties and binding affinity [2] [3].
From a nutraceutical perspective, amorfrutin-containing plant extracts could be developed as functional food supplements for metabolic health [1] [6] [7]. However, researchers should note that conventional consumption of licorice tea or candy provides insufficient amorfrutin concentrations for anti-diabetic effects, requiring specialized extraction processes to achieve therapeutic levels [1] [6] [7]. The abundant biomass of Amorpha fruticosa, considered an invasive species in many regions, provides an inexpensive and readily available resource for amorfrutin extraction, potentially combining therapeutic application with environmental management of invasive plant populations [5] [8].
Critical research gaps requiring further investigation include comprehensive ADME (absorption, distribution, metabolism, excretion) profiling, long-term toxicology studies in relevant species, and ultimately clinical trials establishing safety and efficacy in human populations [1] [5]. Additional mechanistic studies could further elucidate the molecular basis for the favorable safety profile of amorfrutins compared to full PPARγ agonists, potentially informing the design of next-generation selective nuclear receptor modulators for metabolic diseases [2] [3].
Amorfrutin A is emerging as a promising candidate for treating conditions driven by oxidative stress and neuroinflammation, such as ischemic stroke. Its efficacy is linked to the modulation of the Nrf2/HO-1 signaling pathway [1] [2].
Key Mechanisms of Action: The protective effects of this compound are primarily mediated through the activation of the Nrf2/HO-1 antioxidant pathway and the suppression of pro-inflammatory mediators, as shown in the diagram below.
The diagram above illustrates the core mechanism: this compound suppresses the inhibitor Keap1, leading to Nrf2 activation. This subsequently upregulates antioxidant proteins (HO-1, NQO1, SOD, GSH-Px) and downregulates oxidative stress markers (ROS, MDA) and pro-inflammatory cytokines (TNF-α, IL-1β) [1].
The table below summarizes key quantitative findings from recent in vitro and in vivo studies.
| Model System | Treatment | Key Outcome Measures | Results | Significance |
|---|
| In Vitro (OGD/R) BV2 & PC12 cells [1] | AA | Cell Viability | Increased | Improved survival post-injury | | | | ROS, NO, TNF-α | Effectively suppressed | Reduced oxidative stress & inflammation | | In Vivo (MCAO/R) SD Rats [1] | AA | Neurological Deficit Score | Significantly reduced | Improved functional recovery | | | | Cerebral Infarct Volume | Diminished | Limited tissue damage | | | | SOD & GSH-Px levels | Significantly increased | Enhanced antioxidant capacity | | | | MDA production | Reduced | Lowered lipid peroxidation | | | | IL-1β & TNF-α | Inhibited | Attenuated neuroinflammation |
This protocol is used to simulate ischemia/reperfusion injury in cultured cells [1].
This protocol models ischemic stroke in rats [1].
The experimental data positions this compound as a strong candidate for further development in several areas:
This compound is a potent, naturally derived compound with demonstrated efficacy in preclinical models of cerebral ischemia. Its dual action as an antioxidant (via Nrf2/HO-1 pathway) and an anti-inflammatory agent (suppressing TNF-α and IL-1β) underpins its neuroprotective effects. The provided protocols offer a foundation for researchers to validate and expand upon these findings, potentially accelerating the development of this compound as a therapeutic for stroke and other neuroinflammatory conditions.
Amorfrutins are a family of plant-derived natural products, first isolated from the edible parts of the legumes Glycyrrhiza foetida (licorice) and Amorpha fruticosa [1] [2]. They function as Selective Peroxisome Proliferator-Activated Receptor Gamma Modulators (SPPARγMs) [1]. Unlike full PPARγ agonists like thiazolidinediones (TZDs), which are associated with side effects such as weight gain and fluid retention, amorfrutins exhibit a safer profile, showing no adverse effects on weight, osteoblastogenesis, or liver function in preclinical models [3] [1]. Their mechanism involves binding to and activating the PPARγ nuclear receptor, which forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA, regulating the expression of genes involved in metabolism, inflammation, and oxidative stress [3] [1]. This pathway is central to the observed neuroprotective and anti-inflammatory effects, positioning amorfrutins as promising therapeutic candidates for conditions like stroke, perinatal asphyxia, and neuropathic pain [3] [4].
In vitro studies using primary neuronal cultures from mouse embryos have demonstrated the potent neuroprotective effects of amorfrutin B. The compound significantly protected neurons when applied post-treatment, up to 6 hours after the induction of hypoxia or ischemia [3].
Table 1: Quantitative Summary of Neuroprotective Effects (In Vitro)
| Model | Treatment | Key Outcome Measures | Results | Citation |
|---|---|---|---|---|
| Hypoxia (Primary Neurons) | Amorfrutin B (post-treatment) | Neuronal Survival, ROS, PPARγ Protein | ↑ Mitochondrial integrity, ↓ ROS-mediated DNA damage, ↑ PPARγ protein | [3] |
| Ischemia (Primary Neurons) | Amorfrutin B (post-treatment) | Neuronal Survival, PPARγ mRNA/Protein | ↑ Cell survival, induced Pparg hypermethylation, ↓ PPARγ mRNA & protein | [3] |
| PPARγ Antagonism/Silencing | Amorfrutin B + GW9662 / Pparg siRNA | Neuronal Survival | Abolished neuroprotective effect, confirming PPARγ-mediated action | [3] |
In vivo studies on rats with Chronic Constriction Injury (CCI) have shown that amorfrutins can effectively relieve neuropathic pain through a PPARγ-dependent mechanism [4].
Table 2: Quantitative Summary of Analgesic Effects (In Vivo)
| Model/Subject | Treatment | Key Outcome Measures | Results | Citation |
|---|---|---|---|---|
| CCI Rats (Neuropathic Pain) | Amorfrutins (60 mg/kg, i.p., 14 days) | PWMT, PWTL, Proinflammatory Cytokines | ↑ Mechanical threshold, ↑ Thermal latency, ↓ TNF-α, IL-1β, IL-6 | [4] |
| CCI Rats + PPARγ Antagonist | Amorfrutins + GW9662 (30 mg/kg) | PWMT, PWTL, CCL2/CCR2 Expression | Reversed antihyperalgesic effect, restored CCL2/CCR2 protein levels | [4] |
| HMC3 Microglial Cells (LPS-induced) | Amorfrutins | CCL2/CCR2 Protein Expression | ↓ CCL2/CCR2 expression; effect reversed by GW9662 | [4] |
This protocol assesses the post-treatment efficacy of amorfrutins against hypoxia- and ischemia-induced damage [3].
Primary Cell Culture:
Hypoxia/Ischemia Induction:
Compound Treatment:
Outcome Assessment (24-48 hours post-treatment):
This protocol evaluates the efficacy of amorfrutins in a rat model of neuropathic pain [4].
Animal Model:
Drug Administration and Grouping:
Behavioral Testing:
Tissue Collection and Molecular Analysis:
Diagram Title: Amorfrutin PPARγ Signaling Pathway
Diagram Title: In Vivo Neuropathic Pain Assay Workflow
The accumulated data from preclinical studies underscores the significant therapeutic potential of amorfrutins as selective PPARγ modulators for neurological disorders. Key advantages include their high binding affinity and favorable safety profile compared to classical TZDs [1]. The efficacy of amorfrutin B in post-treatment paradigms for stroke and pain models, with a wide therapeutic window, is particularly promising for clinical translation [3] [4]. Future work should focus on: a) isolating and characterizing the specific effects of amorfrutin A; b) conducting detailed pharmacokinetic and toxicity studies; and c) advancing towards clinical trials in human patients to validate these preclinical findings [2].
Here are detailed methodologies for the isolation and analysis of amorfrutins, particularly from Amorpha fruticosa.
1. Optimized Extraction and Preliminary Separation [1] [2] This protocol outlines the initial steps to obtain a crude extract enriched in amorfrutins and other lipophilic compounds.
2. UPLC-MS/MS Method for Identification and Analysis [2] This advanced method is crucial for identifying specific amorfrutins in complex mixtures and can be adapted for quantification.
The following tables summarize key quantitative data on amorfrutin yields, PPARγ activity, and essential oil composition relevant to the source plant.
Table 1: PPARγ Binding Affinity and Activation of Selected Amorfrutins [3] This data highlights the high potency of amorfrutins, justifying the effort to isolate them.
| Compound | PPARγ Binding Affinity (Kᵢ, nM) | EC₅₀ (µM) | Efficacy (%) * |
|---|---|---|---|
| Amorfrutin 1 | 236 | 0.458 | 39 |
| Amorfrutin 2 | 287 | 1.200 | 30 |
| Rosiglitazone (Control) | 7 | 0.002 | 100 |
*Efficacy: Maximum activation relative to the full agonist rosiglitazone.
Table 2: Optimized Yield from A. fruticosa Fruit Using MHD-LLE [1] This shows the efficiency of a modern extraction technique for obtaining volatile fractions.
| Parameter | Value |
|---|---|
| Extraction Technique | Microwave-Assisted Hydrodistillation concatenated Liquid-Liquid Extraction (MHD-LLE) |
| Extraction Solvent | Ethyl Ether (2 mL) |
| Yield of EOf (g/kg) | 10.31 ± 0.33 |
| Yield of EOs (g/kg) | 0.82 ± 0.03 |
Table 3: Major Compounds in A. fruticosa Fruit Essential Oil [4] Understanding the co-occurring compounds can help in method development.
| Compound | Content (%) | Compound Class |
|---|---|---|
| Germacrene D | 19.3 | Sesquiterpene Hydrocarbon |
| α-Zingiberene | 9.9 | Sesquiterpene Hydrocarbon |
| δ-Amorphene | 7.6 | Sesquiterpene Hydrocarbon |
| γ-Muurolene | 6.5 | Sesquiterpene Hydrocarbon |
| (E)-Caryophyllene | 5.4 | Sesquiterpene Hydrocarbon |
| α-Eudesmol | 4.5 | Oxygenated Sesquiterpene |
Q1: Why is my yield of Amorfrutin A so low? Amorfrutins are naturally low-abundance secondary metabolites within a complex matrix [2]. The traditional isolation process, which involves multiple steps of chromatography, can lead to significant compound loss. Furthermore, the plant source, harvest time, and geographical location can greatly influence the initial concentration of amorfrutins, leading to variable yields [4].
Q2: How can I improve the efficiency of screening for amorfrutins in my extracts? Instead of relying solely on bioassay-guided fractionation, implement a LC-MS/MS-based screening strategy. Using a neutral loss scan of m/z 44 (characteristic decarboxylation of the benzoic acid core) on a triple quadrupole mass spectrometer allows for rapid and targeted identification of amorfrutin-like compounds in a crude extract, saving significant time and resources [2].
Q3: Besides Amorpha fruticosa, are there other sources of amorfrutins? Yes, amorfrutins have also been identified and isolated from the roots of licorice (Glycyrrhiza foetida) [3] [5]. Exploring different plant sources or even synthetic biosynthesis routes could be alternatives to address low-yield issues from a single source.
The following diagram illustrates the integrated strategy for isolating and identifying amorfrutins, combining classical and modern techniques.
A primary issue is the variable and sometimes low natural concentration of Amorfrutins. The table below summarizes key analytical findings from the literature.
| Issue/Finding | Source Plant | Plant Part | Reported Content | Citation |
|---|---|---|---|---|
| Successful Isolation | Amorpha fruticosa | Fruits | Amorfrutin A: 0.54 - 3.52 mg/g | [1] |
| Successful Isolation | Amorpha fruticosa | Fruits | Amorfrutin B: 0.64 - 4.63 mg/g | [1] |
| Non-detection | Glycyrrhiza uralensis, G. inflata, G. glabra | Roots | Not Detected | [1] |
| Non-detection | Amorpha canescens | Fruits | Not Detected | [1] |
| Chemical Variation | Amorpha fruticosa | Pods (different sites) | Considerable variation observed | [2] |
Q1: I am unable to detect any this compound in my plant extract. What could be wrong?
Q2: How can I analytically confirm the presence and quantity of this compound in my extract? A validated HPLC method exists for this purpose. Below is a workflow summarizing the key steps from plant material to quantitative analysis.
Detailed HPLC Protocol [1]:
Q3: Besides this compound, what other related compounds should I look for? Your extracts will likely contain a mixture of related bioactive compounds.
For a comprehensive research approach, follow the experimental workflow that encompasses extraction, analysis, and testing of this compound and related compounds.
Amorfrutins are natural products isolated from plants like Amorpha fruticosa and Glycyrrhiza foetida, identified as potent and selective activators of the nuclear receptor PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) [1] [2]. They show promising therapeutic potential as antidiabetics and neuroprotective agents.
A major hurdle in drug development is that many new drug candidates suffer from solubility-limited bioavailability [3]. This means the compound does not dissolve well in the gastrointestinal fluids, limiting how much of it can be absorbed into the bloodstream to exert its effect. While specific data for amorfrutin A is lacking, its structural class suggests it likely faces this common challenge.
Here are detailed methodologies for key experiments to characterize and overcome solubility issues.
Experiment 1: Determining Kinetic and Equilibrium Solubility
This is a fundamental first step to understand the baseline solubility of your compound.
Experiment 2: Measuring the Amorphous Solubility Advantage
The amorphous (non-crystalline) form of a drug typically has a higher solubility than its crystalline counterpart. This experiment estimates that maximum potential solubility.
| Parameter | Symbol | Description | Example Value for Calculation |
|---|---|---|---|
| Melting Temperature | Tm | Temperature at which the crystal melts. | 425 K |
| Enthalpy of Fusion | ΔHf | Energy required to melt the crystal. | 40 kJ/mol |
| Gas Constant | R | Universal gas constant. | 8.314 J/(mol·K) |
| Solubility Ratio | aamorphous/acrystal | Predicted solubility advantage. | exp( [40,000/(8.314*425)] * [1 - (298/425)] ) ≈ 12.5 |
Note: The values in the table are for illustrative purposes only. You must obtain the actual Tm and ΔHf for this compound through experimentation.
If the intrinsic solubility is too low, consider these advanced formulation strategies, all aimed at generating and stabilizing a supersaturated solution where the drug concentration exceeds the crystalline solubility [3].
| Strategy | Mechanism of Action | Key Considerations |
|---|---|---|
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in a non-crystalline state, providing a higher energy form with greater solubility. | Prevents recrystallization, enhances dissolution rate. The choice of polymer (e.g., HPMCAS, PVP-VA) is critical for stability. |
| Lipid-Based Formulations | The drug is solubilized in lipids, surfactants, and co-solvents, which can enhance solubility and absorption in the GI tract. | Useful for highly lipophilic compounds. Can be complex to develop and characterize. |
| Cyclodextrin Complexation | Cyclodextrins form water-soluble inclusion complexes with the drug molecule, effectively shielding its hydrophobic parts. | Can significantly increase apparent solubility. The stoichiometry and stability of the complex must be determined. |
| Nanocrystal Suspensions | The drug is milled to nanometer-sized particles, which increases the surface area for dissolution, leading to a higher dissolution rate. | A physically straightforward approach, but requires stabilization to prevent particle aggregation. |
| Salt Formation | If the drug has ionizable groups, forming a salt can dramatically improve its water solubility. | Dependent on the pKa of the compound. Must be screened for appropriate counterions. |
The following workflow outlines a logical approach to diagnosing and resolving common precipitation and crystallization problems in solubility experiments.
Q1: What is the "amorphous solubility" and why is it important for this compound? A1: Amorphous solubility is the maximum concentration achievable by the amorphous form of a drug before it undergoes liquid-liquid phase separation and precipitation. It represents the theoretical upper limit for supersaturation. For a poorly soluble compound like this compound, leveraging the amorphous solubility advantage through specific formulations is a key strategy to enhance oral absorption [3].
Q2: How can I stabilize a supersaturated solution of this compound to prevent rapid crystallization? A2: The most common method is to use polymers as precipitation inhibitors. Polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS) or polyvinylpyrrolidone (PVP) can be added to the formulation. They adsorb to the surface of newly formed drug nuclei or nanoc droplets, inhibiting crystal growth and prolonging the duration of supersaturation, which is critical for absorption [3].
Q3: Are there any known excipients that can negatively impact the solubility or stability of amorfrutins? A3: While specific incompatibility studies for amorfrutins are not published, general principles apply. Certain surfactants above their critical micelle concentration might compete with polymers for adsorption sites, reducing their inhibitory effect. Furthermore, excipients that can plasticize the system (e.g., some plasticizers in coating materials) or absorb moisture might compromise the physical stability of an amorphous solid dispersion, leading to recrystallization over time.
For a quick overview, the table below summarizes two core techniques for isolating and analyzing Amorfrutin A, based on current research.
| Method | Key Principle | Key Findings/Performance | Plant Source | Citation |
|---|---|---|---|---|
| High-Speed Counter-Current Chromatography (HSCCC) | Partition-based separation in two-phase solvent system without solid support [1] | From 200 mg crude extract: obtained 10.7 mg this compound; Purity: 96.7% [1] | Amorpha fruticosa fruits [1] | |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase separation on C18 column with UV and MS detection [2] | Linear range: 4.5-90.2 μg/mL; Detected in fruits: 0.54-3.52 mg/g [2] | Amorpha fruticosa fruits [2] |
Here are the detailed, step-by-step methodologies for the two techniques presented above.
This protocol describes a semi-preparative method for purifying this compound from a crude extract [1].
Step 1: Preparation of Crude Extract
Step 2: HSCCC Separation
Step 3: Analysis and Characterization
This method is ideal for analyzing plant extracts and quantifying this compound content [2].
Step 1: Sample Preparation
Step 2: HPLC Instrumentation and Conditions
Step 3: Quantification
The following diagram illustrates the two primary pathways for obtaining and analyzing this compound, integrating the protocols above.
Q1: My HSCCC separation yields are low. What could be the issue?
Q2: During HPLC analysis, I see poor peak shape for this compound. How can I improve it?
Q3: From which plant species can I isolate this compound?
| Question | Answer |
|---|---|
| What are the key MS parameters for Amorfrutin analysis? | For QqQ-MS in negative ion mode: Capillary voltage 4000 V, fragmentor voltage 150 V, collision energy 20 eV, drying gas temperature 350°C, and gas flow 11 L/min [1]. |
| Which LC column is recommended? | A Waters BEH C18 column (100 x 2.1 mm, 1.7 μm) is successfully used for separating amorfrutins [1]. |
| What is a key fragmentation feature for screening? | Amorfrutins show a characteristic neutral loss of 44 Da (Δm/z 44), which corresponds to the loss of a CO₂ molecule from their 2-hydroxybenzoic acid core structure [1]. |
| How should I prepare plant samples? | Powdered plant material (e.g., Amorpha fruticosa fruit) should be ultrasonically extracted with 80% aqueous ethanol, then partitioned with n-hexane to remove lipids and other non-polar interferences [1]. |
The table below outlines common issues, their potential causes, and recommended solutions, combining general LC-MS principles with specifics for amorfrutin analysis.
| Problem | Potential Causes | Recommended Solutions |
|---|
| Low or No Signal | 1. MS source contamination. 2. Incorrect MS parameters. 3. LC mobile phase or column issue. | 1. Clean MS ion source per manufacturer guidelines [2]. 2. Verify parameters: Confirm capillary voltage, gas temperature/flow in negative mode [1]. 3. Check LC system: Use System Suitability Test (SST) with neat standard to isolate problem [2]. | | Poor Chromatography (Peak Tailing/Splitting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Strong matrix effect. | 1. Replace/regenerate guard column. Check peak shape with standard [2]. 2. Add 0.1% formic acid to mobile phase for acidic compounds to improve peak shape [3]. 3. Improve sample cleanup: Use liquid-liquid partitioning (n-hexane) to reduce matrix [1]. | | Inconsistent Retention Time | 1. Unstable mobile phase composition or flow rate. 2. Column temperature fluctuations. | 1. Ensure consistent mobile phase preparation and degassing. Check for pump leaks/air bubbles [2]. 2. Maintain stable column temperature (e.g., 35-40°C) [1] [4]. | | High Background Noise | 1. Contaminated solvents, mobile phase, or sample vial. 2. Contaminated ion source. | 1. Use fresh, high-purity solvents and mobile phases. Avoid plastic containers to prevent contamination [2]. 2. Perform ion source maintenance and clean the MS interface region [2]. |
This protocol is adapted from the analysis of Amorpha fruticosa fruits [1].
This method is designed to specifically screen for amorfrutin derivatives based on their characteristic neutral loss [1].
After screening with QqQ-MS, use Q-TOF-MS to obtain precise molecular formulas for identification [1] [5].
The following diagram illustrates the complete integrated strategy for identifying amorfrutins from a plant extract, combining the techniques described above.
The following workflows and methods are adapted from published research on amorfrutin analysis [1] [2] [3]. They are highly effective for screening, identifying, and quantifying different amorfrutin compounds, which is the foundational step before addressing specific isomer separation.
The general strategy for discovering and identifying amorfrutins from a botanical extract often combines the high sensitivity of a triple quadrupole (QqQ) mass spectrometer with the accurate mass measurement of a Quadrupole-Time of Flight (Q-TOF) mass spectrometer [1] [3]. The workflow below illustrates a powerful screening method using a Precursor Ion Scan.
An alternative screening approach uses a Neutral Loss Scan to find compounds that shed a common neutral fragment [3]. The workflow is similar but looks for a specific mass loss.
The table below summarizes the core liquid chromatography conditions used in these studies for separating amorfrutins:
| Parameter | Specification | Application Context |
|---|---|---|
| Column | C18 (e.g., Waters BEH C18, 100 × 2.1 mm, 1.7 µm) [3] or Hypersil BDS C18 [2] | Standard reverse-phase separation. |
| Mobile Phase | Water (A) and Acetonitrile (B), both containing 0.1% formic acid [3] | Standard mobile phase for LC-MS analysis. |
| Gradient | Starting from 60% B, increasing to 70% B (6.5 min), then to 90% B (10 min), followed by a wash and re-equilibration [3]. | Effective for resolving several amorfrutin derivatives. |
| Flow Rate | 0.2 mL/min [3] | Typical for UPLC systems. |
| Column Temperature | 35 °C [3] | — |
| Detection | Mass Spectrometry (ESI negative mode) [3] | Essential for selective detection and screening. |
Here are solutions to common challenges you might face when analyzing amorfrutins and related compounds.
Q1: My amorfrutin peaks are tailing badly. What could be the cause and how can I fix it?
Q2: I need to separate positional isomers of aromatic compounds. What are my column options beyond standard C18?
Q3: My target amorfrutins are at very low concentration in a complex plant matrix. How can I screen for them effectively?
The following table summarizes the key parameters of a validated HPLC method for the qualitative and quantitative analysis of amorfrutins, including Amorfrutin A [1].
| Parameter | Specification / Condition |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |
| Detection | Not Specified (UV or PDA implied) |
| Column | Hypersil BDS C18 (Waters Corporation) |
| Mobile Phase | Gradient of Acetonitrile and 0.2% Glacial Acetic Acid in water |
| Linear Range | 4.2 - 84.5 μg/mL for this compound |
| Linearity (r²) | > 0.999 |
| Reported Content (in A. fruticosa fruit) | 0.54 - 3.52 mg/g [1] |
Here are common issues you might encounter during analysis and their potential solutions.
| Problem | Potential Causes | Suggested Solutions |
|---|
| Poor Chromatography | Column degradation, mobile phase pH imbalance, contaminated solvents | - Use a C18 column designed for acidic compounds.
This protocol is adapted from the research for the analysis of amorfrutins in plant materials [1].
For any analytical method to be used in a regulated environment, it must be validated. The table below outlines the core parameters that should be assessed, drawing from general HPLC validation guidelines [3].
| Validation Parameter | Objective | Typical Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | Confirm the method can distinguish this compound from other components. | No interference from blank, placebo, or known impurities at the retention time of this compound. |
| Linearity | Demonstrate that the test results are proportional to analyte concentration. | Correlation coefficient (r²) > 0.999 over the specified range (e.g., 4.2-84.5 μg/mL) [1]. |
| Precision (Repeatability) | Evaluate the closeness of results from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) of ≤ 1.0% for multiple injections of a standard. RSD of ≤ 2.0% for multiple sample preparations. |
| Accuracy | Determine the closeness of the measured value to the true value. | Mean recovery of 98–102% for the analyte. |
| Range | Confirm that the method provides suitable precision, accuracy, and linearity within the specified operating range. | The interval between the upper and lower concentration levels for which linearity, precision, and accuracy have been demonstrated. |
| Robustness | Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters. | The method should perform acceptably with small changes in, for example, mobile phase pH (±0.1), temperature (±2°C), or flow rate (±10%). |
The following diagrams outline the experimental workflow and the biological role of amorfrutins.
In which plant parts are amorfrutins found? Amorfrutins A and B are found specifically in the fruits of Amorpha fruticosa. They were not detected in the fruits of related species like Amorpha canescens or in the roots of various Glycyrrhiza species (licorice) [1].
What are the main biological activities of amorfrutins? Amorfrutins are potent selective PPARγ modulators (SPPARγMs). They exhibit antidiabetic effects by improving insulin sensitivity without the severe side effects (like weight gain) associated with full PPARγ agonists [5] [4]. Recent studies also show that Amorfrutin B has significant neuroprotective effects in models of stroke and perinatal asphyxia when applied post-treatment [5].
Is Amorpha fruticosa safe to use in research? A purified extract of Amorpha fruticosa fruit (EAF) was found to be slightly toxic when administered orally in mice. It is always crucial to follow safe laboratory practices and consult relevant safety data sheets when handling plant extracts and chemicals [4].
The following table summarizes the key liquid chromatography and mass spectrometry parameters used to screen for amorfrutin derivatives based on a neutral loss of 44 Da [1]:
| Parameter Category | Setting / Value |
|---|---|
| Chromatography | |
| LC System | UPLC (e.g., Agilent 1290) |
| Column | Waters BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |
| Gradient | 60% B to 70% B (0.5-6.5 min), to 90% B (6.5-10.0 min), hold, re-equilibrate |
| Flow Rate | 0.2 mL/min |
| Column Temp. | 35 °C |
| Mass Spectrometry (QqQ) | |
| Instrument | Triple Quadrupole MS (e.g., Agilent 6460) |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Mode | Neutral Loss Scan |
| Neutral Loss Value | Δm/z 44 |
| Fragmentor Voltage | 150 V |
| Collision Energy | 20 eV |
| Gas Temp. | 350 °C |
| Gas Flow | 11 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 4000 V |
The identified parameters are part of a comprehensive strategy for discovering unknown amorfrutins from complex plant extracts. The workflow and the role of the neutral loss scan are outlined below.
Key Experimental Context:
Q: What are common reasons for a weak or absent signal in a neutral loss scan for amorfrutins?
Q: How can I confirm that a peak from my neutral loss scan is truly an amorfrutin derivative?
Q: Can this method be adapted for other compound classes?
The table below summarizes key experimental data for Amorfrutin A (and the highly similar Amorfrutin 1) and Rosiglitazone.
| Parameter | This compound / Amorfrutin 1 | Rosiglitazone |
|---|---|---|
| PPARγ Binding Affinity (Kᵢ) | 236 nM (Amorfrutin 1) [1] | 7 nM [1] |
| Transactivation Efficacy (vs. Rosiglitazone) | 39% (Partial Agonist) [1] | 100% (Full Agonist) [1] |
| Corepressor (NCoR) Recruitment | Inhibits, IC₅₀ = 51 nM [1] | Inhibits, IC₅₀ = 64 nM [1] |
| In Vivo Effect on Weight | No increase in fat storage [1] [2] | Significant weight gain [1] [3] |
| In Vivo Insulin Sensitivity | Strongly improved [1] [2] | Effective, but with side effects [1] |
The data in the table is derived from standardized experimental protocols commonly used in pharmacology and molecular biology.
The distinct profiles of amorfrutins and rosiglitazone stem from their different binding modes and subsequent effects on PPARγ's transcriptional complex, as illustrated in the following pathway.
The core mechanistic difference lies in their binding to the PPARγ receptor. Rosiglitazone, a full agonist, binds in a way that stabilizes Helix 12 (the AF2 domain), leading to a conformation that recruits a full suite of coactivators and results in a strong, broad gene expression program that includes genes promoting adipogenesis and weight gain [4] [5].
In contrast, This compound is a partial agonist that binds to an alternative site between Helix 3 and the β-sheet [4] [1]. This binding stabilizes H3 and the β-sheet but does not directly stabilize H12. This results in a different receptor conformation that recruits a more selective set of cofactors, leading to a distinct gene expression profile. This profile favors beneficial effects like improved insulin sensitivity and anti-inflammation, while avoiding the activation of genes responsible for adverse effects like increased fat storage [1] [5] [6].
| Compound | PPARγ Binding Affinity (Ki, nM) | PPARγ Activation (EC₅₀, μM) | PPARγ Efficacy (% vs. Rosiglitazone) | Key Reported Efficacy and Experimental Models |
|---|---|---|---|---|
| Amorfrutin A | ~287 (Amorfrutin 2) [1] | ~1.200 (Amorfrutin 2) [1] | 30% (Amorfrutin 2) [1] | Neuroprotection: Reduces cerebral infarct volume, improves neurological scores, and exhibits antioxidant/anti-inflammatory effects in rat MCAO/R model (100 mg/kg) [2]. |
| Amorfrutin B | 19 - 236 [1] [3] | 0.458 - 0.979 [1] | 15% - 39% [1] | Glucose Metabolism: Improves insulin resistance and glucose tolerance in HFD-fed mice (100 mg/kg/day) [3]. Neuroprotection: Protects neurons and microglia in hypoxia/ischemia models with post-treatment (6 hours); reduces ROS and inflammation [4] [5]. |
| Amorfrutin 1 | 236 [1] | 0.458 [1] | 39% [1] | Data primarily from in vitro binding and activation assays [1]. |
| Amorfrutin 3 | 352 [1] | 4.500 [1] | 22% [1] | Data primarily from in vitro binding and activation assays [1]. |
| Amorfrutin 4 | 278 [1] | 0.979 [1] | 15% [1] | Data primarily from in vitro binding and activation assays [1]. |
| Rosiglitazone (Ref.) | 7 [3] | 0.002 [1] | 100% [1] | A full synthetic PPARγ agonist used as a reference standard. |
> Interpreting the Data: The table shows that amorfrutin B has a significantly stronger binding affinity for PPARγ (lower Ki value) compared to this compound. In biological systems, stronger binding often translates to higher potency, meaning a lower dose is required to achieve a desired effect. While both show efficacy, the available data suggests amorfrutin B has been more comprehensively validated across multiple disease models.
Here is a summary of the key experimental methodologies and findings from the studies cited in the table.
Amorfrutins function primarily as Selective PPARγ Modulators (SPPARγMs). They bind to the PPARγ receptor in a way that induces a different conformational change compared to full agonists like rosiglitazone. This leads to a distinct pattern of gene expression, which is associated with therapeutic benefits (improved insulin sensitivity, anti-inflammatory effects) while avoiding typical side effects such as weight gain [1] [3].
The following diagram illustrates the core neuroprotective mechanism shared by amorfrutins, particularly demonstrated for amorfrutins A and B.
Peroxisome proliferator-activated receptor gamma (PPARγ) represents a central regulatory node in metabolic homeostasis, functioning as a ligand-activated transcription factor that governs adipogenesis, lipid metabolism, glucose homeostasis, and insulin sensitivity. As a member of the nuclear receptor superfamily, PPARγ forms an obligate heterodimer with the retinoid X receptor (RXR) and binds to specific peroxisome proliferator response elements (PPREs) in target gene promoters, thereby regulating networks involved in metabolic processes [1] [2]. Therapeutically, PPARγ has been successfully targeted for managing type 2 diabetes, with thiazolidinediones (TZDs) like rosiglitazone and pioglitazone serving as potent synthetic agonists. However, the clinical utility of these full agonists has been severely limited by dose-dependent side effects including weight gain, fluid retention, edema, and bone fractures [1] [2] [3].
In response to these limitations, significant research efforts have focused on identifying selective PPARγ modulators (SPPARγMs) that can maintain the beneficial glucose-lowering and insulin-sensitizing effects while minimizing adverse reactions [1] [2]. The amorfrutin family of natural products, isolated from edible legumes including Glycyrrhiza foetida (licorice) and Amorpha fruticosa, has emerged as a promising class of SPPARγMs with potent antidiabetic properties and potentially superior safety profiles [4] [5]. These compounds represent structurally unique ligands characterized by their isoprenylated benzoic acid scaffold without stereocenters, setting them apart from both endogenous ligands and synthetic pharmaceuticals [4]. This scientific assessment provides a comprehensive comparison of amorfrutin A's PPARγ binding characteristics, structural binding mechanisms, and functional activities relative to other PPARγ-targeting compounds.
The binding affinity of this compound for PPARγ has been rigorously quantified through multiple experimental approaches, establishing it as a high-affinity natural ligand with notable selectivity among nuclear receptors. The table below summarizes the key quantitative binding parameters for this compound and related compounds:
Table 1: Comparative Binding Affinities and Activities of PPARγ Ligands
| Compound | PPARγ Binding Affinity (Kᵢ) | PPARγ EC₅₀ | PPARγ Efficacy (%) | PPARα Kᵢ | PPARβ/δ Kᵢ | Selectivity Ratio (γ/α) |
|---|---|---|---|---|---|---|
| This compound | 236 nM [4] | 458 nM [4] | 39% [4] | 27 μM [4] | 27 μM [4] | ~114-fold [4] |
| Amorfrutin B | 19-25 nM [5] | Low nanomolar [5] | Similar to rosiglitazone [5] | Micromolar [5] | Micromolar [5] | >1000-fold [5] |
| Amorfrutin 2 | 287 nM [6] [4] | 1.2 μM [6] [4] | 30% [4] | 25 μM [4] | 17 μM [4] | ~87-fold [4] |
| Rosiglitazone | 7 nM [5] | 2 nM [4] | 100% [4] | Not determined | Not determined | Not determined |
| Pioglitazone | 584 nM [4] | Not determined | Not determined | Not determined | Not determined | Not determined |
The data reveal that This compound exhibits nanomolar binding affinity (Kᵢ = 236 nM) for PPARγ, approximately twice as strong as the synthetic drug pioglitazone (Kᵢ = 584 nM) though approximately 30-fold weaker than rosiglitazone (Kᵢ = 7 nM) [4] [5]. Importantly, this compound demonstrates exceptional receptor selectivity, binding with 114-fold greater affinity to PPARγ than to PPARα or PPARβ/δ isotypes [4]. This selectivity profile differs from some other natural products that activate multiple PPAR isoforms simultaneously, suggesting this compound may produce more targeted physiological effects [1].
In functional assays, this compound acts as a partial PPARγ agonist with approximately 39% efficacy compared to the full agonist rosiglitazone [4]. This partial agonism is reflected in its ability to induce selective gene expression patterns rather than globally activating all PPARγ-regulated pathways. Among the amorfrutin family, structural variations significantly influence binding potency, with amorfrutin B emerging as the most potent natural variant with Kᵢ values as low as 19 nM, rivaling even synthetic pharmaceuticals [5]. The structure-activity relationship analysis indicates that specific isoprenoid chain modifications, particularly the geranyl side chain in amorfrutin B, substantially enhance binding affinity through extended van der Waals interactions within the ligand-binding pocket [6] [7].
The molecular interactions governing this compound's binding to PPARγ have been elucidated through X-ray crystallography, providing atomic-level insights into its mechanism of partial agonism. The crystal structure of the PPARγ ligand-binding domain (LBD) in complex with amorfrutin 1 (PDB ID: 4A4V) reveals a distinct binding mode that differs fundamentally from full agonists like rosiglitazone [6].
Table 2: Key Molecular Interactions in PPARγ Ligand-Binding Pocket
| Interaction Type | This compound Binding | Rosiglitazone Binding | Functional Significance |
|---|---|---|---|
| Hydrogen Bonds | Ser342, Arg288 [4] | Multiple including His323, Tyr473 [3] | Stabilizes H3 and β-sheet [4] |
| Van der Waals Contacts | Ortho-phenyl and meta-isoprenyl residues [4] | Extensive throughout pocket | Enhances binding affinity [4] |
| Helix 12 Stabilization | No direct interaction [6] | Direct stabilization [3] | Determines partial vs. full agonism |
| Binding Location | Between helix H3 and β-sheet [6] | Canonical ligand-binding pocket | Affects cofactor recruitment [6] |
The structural data demonstrate that this compound binds within the canonical ligand-binding pocket of PPARγ, positioned between helix H3 and the β-sheet region [6]. This binding is stabilized through crucial hydrogen bonding interactions between the carboxyl group of this compound and Ser342 and Arg288 residues of the LBD [4]. Disruption of these interactions through methylation of the carboxyl group severely compromises binding affinity, reducing it by approximately 40-fold and confirming their critical role in molecular recognition [4].
Unlike full agonists that directly stabilize helix H12 (the AF-2 helix) in an active conformation, this compound exhibits no direct interaction with H12, explaining its partial agonist character [6] [3]. This distinction represents the fundamental difference between amorfrutins and synthetic full agonists—while both classes bind to the same general region, their specific molecular contacts and resulting receptor conformations differ significantly. The amorfrutin-bound structure stabilizes helix H3 and the β-sheet region without engaging H12, leading to distinct cofactor recruitment profiles and altered gene expression patterns compared to full agonists [6] [4]. Recent research has also revealed that PPARγ ligands can bind to an alternate binding site outside the canonical pocket, potentially contributing to allosteric modulation of receptor activity, though amorfrutin binding to this site has not been specifically investigated [8].
Diagram 1: Structural binding mechanisms of this compound versus Rosiglitazone to PPARγ
The characterization of this compound's interaction with PPARγ has employed multiple orthogonal biochemical and cellular assays, each providing complementary information about binding and functional activity. The experimental workflow typically progresses from initial binding assessments to detailed mechanistic studies, employing techniques with varying throughput and informational depth.
Table 3: Key Methodologies for PPARγ Ligand Characterization
| Method Category | Specific Techniques | Key Output Parameters | Application to this compound |
|---|---|---|---|
| Binding Assays | Competitive TR-FRET [4] [3] | Kᵢ (inhibition constant) | Kᵢ = 236 nM [4] |
| Functional Cellular Assays | Reporter gene assays [4] [9] | EC₅₀, efficacy (%) | EC₅₀ = 458 nM, efficacy = 39% [4] |
| Structural Studies | X-ray crystallography [6] [4] | Binding mode, interactions | PDB ID: 4A4V [6] |
| Cofactor Recruitment | Cofactor association assays [4] | Coregulator interaction profiles | Partial coactivator recruitment [4] |
The competitive time-resolved Förster resonance energy transfer (TR-FRET) assay represents a cornerstone methodology for quantifying PPARγ binding affinity [4] [3]. This cell-free approach measures the ability of test compounds to displace a fluorescently labeled probe from the purified PPARγ ligand-binding domain, enabling precise determination of inhibition constants (Kᵢ) under controlled conditions. For this compound, this method yielded a Kᵢ value of 236 nM, establishing its nanomolar potency [4]. The TR-FRET platform offers advantages including high reproducibility, suitability for medium-throughput screening, and capacity to assess binding kinetics, making it ideal for initial compound characterization.
Cellular transactivation assays provide critical functional context by measuring a compound's ability to activate PPARγ-mediated transcription in living systems [4] [9]. The standard approach involves transfecting cells with a PPARγ expression plasmid along with a reporter construct containing PPAR response elements driving luciferase expression. Following treatment with test compounds, luciferase activity serves as a quantitative measure of transcriptional activation. For this compound, these assays demonstrated an EC₅₀ of 458 nM with approximately 39% efficacy relative to the full agonist rosiglitazone, confirming its partial agonist character [4]. More sophisticated cofactor recruitment assays further delineate the mechanistic profile by assessing interactions with specific coregulator proteins such as CBP, PGC1α, and TRAP220/DRIP, revealing that amorfrutins induce a distinct cofactor association pattern compared to full agonists [4].
Diagram 2: Experimental workflow for PPARγ ligand validation
X-ray crystallography provides the highest resolution structural data, with the amorfrutin 2/PPARγ complex (PDB ID: 4A4V) solved at 2.0 Å resolution [6]. This methodology involves expressing and purifying the PPARγ ligand-binding domain, co-crystallizing it with the ligand, collecting diffraction data, and solving the phase problem to generate an electron density map. The resulting structural model unambiguously positions the ligand within the binding pocket and identifies specific protein-ligand interactions, offering insights that guide rational drug design and mechanism of action studies [6] [4].
The distinct binding mode of this compound translates into characteristic functional outcomes at molecular, cellular, and physiological levels. As a partial agonist, this compound induces selective gene expression profiles that differ qualitatively and quantitatively from those activated by full agonists [4]. In differentiated adipocytes, this compound upregulates classical PPARγ target genes including FABP4/aP2, SLC2A4/GLUT4, and NR1H3, though to a significantly lower magnitude compared to rosiglitazone [4]. This moderated transcriptional response underlies the favorable therapeutic profile observed in preclinical models.
At the molecular level, this compound effectively blocks Cdk5-mediated phosphorylation of PPARγ at Ser273, a post-translational modification linked to obesity-induced adipose dysfunction and insulin resistance [3] [5]. This specific action occurs without strong adipogenic gene activation, representing a dissociation of beneficial metabolic effects from adverse outcomes. In cellular models, amorfrutin treatment promotes insulin-sensitive glucose uptake while producing markedly less pronounced adipocyte differentiation compared to full agonists, suggesting a reduced potential for weight gain [4].
In vivo validation using diet-induced obese and db/db mouse models demonstrates that this compound and related compounds strongly improve insulin resistance, glucose tolerance, and dyslipidemia following several weeks of treatment [4] [5]. Notably, these metabolic benefits occur without concomitant increases in fat storage, weight gain, or other unwanted side effects typically associated with thiazolidinediones such as hepatotoxicity [4]. Additional studies report liver-protecting properties and no adverse effects on osteoblastogenesis or fluid retention, further supporting their improved safety profile compared to synthetic full agonists [5].
The anti-inflammatory properties of amorfrutins further expand their therapeutic potential. In TNF-α-stimulated colon cells, this compound significantly reduces expression and secretion of multiple inflammation mediators, partially through PPARγ-dependent mechanisms [10]. This activity suggests potential applications in inflammatory conditions such as chronic inflammatory bowel diseases beyond metabolic disorders, highlighting the broad pharmacological potential of this compound class.
The comprehensive characterization of this compound's interaction with PPARγ reveals a compelling profile as a natural product lead compound with significant therapeutic potential. Its nanomolar binding affinity, exceptional receptor selectivity, and distinct partial agonist mechanism collectively position it as a superior candidate for metabolic disease intervention compared to first-generation PPARγ agonists. The extensive experimental validation across biochemical, structural, cellular, and in vivo models provides a robust evidence base supporting its continued investigation.
From a drug development perspective, this compound represents an attractive structural scaffold for designing improved PPARγ modulators with optimized pharmacological properties. The simple phenolic structure without stereocenters offers advantages for synthetic modification and structure-activity relationship exploration [4]. Recent research has successfully generated synthetic analogues with maintained PPARγ activity while improving metabolic stability and bioavailability, highlighting the tractability of this chemical series for medicinal chemistry optimization [7].
For the research community, the experimental protocols established for amorfrutin characterization—particularly the combination of TR-FRET binding assays, cellular reporter systems, cofactor recruitment profiling, and X-ray crystallography—provides a comprehensive framework for evaluating novel PPARγ ligands. These methodologies enable rigorous discrimination between full and partial agonists and facilitate mechanistic understanding of structure-activity relationships.
The table below summarizes the key experimental data for Amorfrutin A and related compounds, illustrating their binding affinity (Ki) and activation potential (EC₅₀) across PPAR subtypes.
| Compound | PPARγ Ki (μM) | PPARγ EC₅₀ (μM) | PPARα Ki (μM) | PPARβ/δ Ki (μM) | PPARγ Selectivity Factor (vs. α/δ) |
|---|---|---|---|---|---|
| This compound (Amorfrutin 1) | 0.236 [1] | 0.458 [1] | 27 [1] | 27 [1] | >100x [1] |
| Amorfrutin 2 | 0.287 [1] | 1.200 [1] | 25 [1] | 17 [1] | ~60-90x [1] |
| Amorfrutin 3 | 0.352 [1] | 4.500 [1] | 115 [1] | 68 [1] | ~190-330x [1] |
| Amorfrutin 4 | 0.278 [1] | 0.979 [1] | 8 [1] | 6 [1] | ~20-30x [1] |
| Rosiglitazone (Synthetic Drug) | 0.007 [1] | 0.002 [1] | n.d. [1] | n.d. [1] | n.d. [1] |
| Pioglitazone (Synthetic Drug) | 0.584 [1] | n.d. [1] | n.d. [1] | n.d. [1] | n.d. [1] |
The data shows that This compound binds to PPARγ with high affinity (Ki = 236 nM), which is approximately twice as strong as the synthetic drug Pioglitazone [1]. More importantly, its binding affinity for PPARα and PPARβ/δ is over 100-fold weaker, demonstrating excellent selectivity for the PPARγ subtype [1]. Unlike full agonists like Rosiglitazone, this compound acts as a partial agonist, activating PPARγ with only about 39% of the efficacy of Rosiglitazone [1]. This unique activation profile is a key differentiator from classical drugs.
The data in the table above was generated using standardized biochemical and cellular assays:
The following diagram illustrates the key experimental steps involved in characterizing a compound like this compound, from screening to mechanistic validation.
The selectivity of this compound translates into a distinct mechanism of action at the molecular level. The diagram below outlines the key signaling pathways and regulatory outcomes.
The data indicates that this compound is a potent and selective SPPARγM. Its profile suggests potential for developing therapeutics with fewer side effects than traditional TZDs.
The following tables summarize the key experimental findings from the research. Please note that the most potent compound studied in vivo was Amorfrutin B [1].
Table 1: In Vitro Binding and Activation of PPARγ by Selected Amorfrutins
| Compound | PPARγ Binding Affinity (Ki, nM) | PPARγ Activation (EC₅₀, μM) | Efficacy (% vs. Rosiglitazone) | Selectivity (PPARγ vs. α/δ) |
|---|---|---|---|---|
| Amorfrutin 1 (A1) | 236 nM | 0.458 μM | 39% | >100-fold selective [2] |
| Amorfrutin B | 19 nM | Not Detailed | Not Detailed | High (Micromolar binding to α/δ) [1] |
| Rosiglitazone (TZD Drug) | 7 nM | 0.002 μM | 100% (Full Agonist) | Not Detailed [1] |
| Pioglitazone (TZD Drug) | 584 nM | Not Detailed | Not Detailed | Not Detailed [2] |
Table 2: In Vivo Anti-diabetic Efficacy of Amorfrutin B in Mouse Models
| Parameter | Amorfrutin B Effect (vs. Diabetic Control) | Animal Model | Dose & Duration |
|---|---|---|---|
| Insulin Sensitivity | Strongly improved [2] | Diet-induced obese & db/db mice [2] | 100 mg/kg/day for 27 days [1] |
| Glucose Tolerance | Considerably improved [1] | High-fat-diet-fed C57BL/6 mice [1] | 100 mg/kg/day for 27 days [1] |
| Blood Lipids | Improved (triacylglycerols, NEFA, cholesterol) [1] | High-fat-diet-fed C57BL/6 mice [1] | 100 mg/kg/day for 27 days [1] |
| Weight Gain | No induction [2] [1] | Diet-induced obese & db/db mice [2] | 100 mg/kg/day for 27 days [1] |
| Liver Toxicity | Liver-protecting properties [1] | High-fat-diet-fed C57BL/6 mice [1] | 100 mg/kg/day for 27 days [1] |
| Adverse Effects | No hepatotoxicity, weight gain, or fluid retention [2] [1] | Diet-induced obese & db/db mice [2] | 100 mg/kg/day for 27 days [1] |
The efficacy of amorfrutins is typically validated through a series of standardized in vivo experiments. Below is a general workflow and detailed methodology based on the published protocols [1] [3].
Detailed Methodological Steps:
Animal Model Induction:
Treatment Protocol:
Metabolic Phenotyping:
Terminal Analysis:
HOMA-IR = [Fasting Glucose (mmol/L) × Fasting Insulin (pmol/L)] / 156 [3].Amorfrutins exert their anti-diabetic effects by acting as Selective PPARγ Modulators (SPPARγMs). The following diagram illustrates this targeted pathway and how it differs from the action of full agonists like TZDs [2] [4].
Key Mechanism Insights:
Slc2a4 (GLUT4), Fabp4, Nr1h3) but do not strongly activate genes involved in adipogenesis and lipid storage, which are linked to the side effects of TZDs [2].The key advantage lies in its superior safety profile, as treatment does not induce the weight gain, hepatotoxicity, or fluid retention typically associated with full PPARγ agonists. This is attributed to its unique mechanism of selective receptor modulation and inhibition of S273 phosphorylation.
The table below summarizes the core characteristics of Amorfrutin A, a natural product, in comparison to a classic synthetic PPARγ agonist from the thiazolidinedione (TZD) class.
| Feature | This compound (Natural Product) | Synthetic PPARγ Agonists (e.g., Rosiglitazone, Pioglitazone) |
|---|---|---|
| Source | Edible parts of legumes (Glycyrrhiza foetida, Amorpha fruticosa) [1] | Fully synthetic compounds [1] |
| Binding Affinity (Ki for PPARγ) | Amorfrutin 1: 236 nM [1] | Pioglitazone: 584 nM; Rosiglitazone: 7 nM [1] |
| Activation Profile | Selective PPARγ Modulator (SPPARγM); partial agonist (15-39% efficacy) [1] | Full PPARγ agonist (100% efficacy) [1] |
| Key In Vivo Metabolic Effects | Improves insulin resistance, glucose tolerance, and blood lipid profiles [1] [2] | Improves insulin sensitivity and blood glucose levels [1] [3] |
| Adipogenesis & Gene Expression | Induces weaker adipocyte differentiation and a distinct gene expression profile [1] | Promotes strong adipocyte differentiation and a standard set of target genes [1] |
| Common Side Effects | No reported weight gain or hepatotoxicity in preclinical models [1] | Weight gain, fluid retention, increased risk of heart failure, hepatotoxicity [1] [3] [4] |
| Other Therapeutic Potential | Neuroprotection: Antioxidant and anti-inflammatory effects in cerebral ischemia models [2] [4] | Limited by side effects; research focused on metabolic benefits [3] |
This compound and synthetic TZDs interact with the PPARγ ligand-binding domain (LBD) in distinct ways, leading to different physiological outcomes.
This difference in mechanism is a key reason for the improved safety profile of this compound.
The beneficial effects of this compound are supported by data from standardized preclinical models.
In Vivo Metabolic Studies:
In Vitro and In Vivo Neuroprotection Studies:
For scientists aiming to work with or compare these compounds, the diagram below outlines the core experimental workflow for evaluating a candidate PPARγ agonist like this compound.
The table below outlines the core structural features of amorfrutins and how modifications impact their activity, based on data from multiple studies [1] [2] [3].
| Structural Feature | Role in Activity & Key Findings | Experimental Support (Selected Data) |
|---|
| Carboxylic Acid Group | Essential for high-affinity PPARγ binding. Forms critical hydrogen bonds/salt bridges with Ser342 and Arg288 in the PPARγ ligand-binding domain (LBD). Methylation of this group reduces binding affinity by a factor of 40 [1]. | Assay: Competitive TR-FRET binding assay. Result: Amorfrutin 1 Ki for PPARγ = 236 nM; Methylated derivative Ki = ~9.4 µM [1]. | | Benzene Ring Substitution (Prenylation) | The position and length of the prenyl (isoprenoid) chain are crucial for affinity and selectivity. Amorfrutin B, with a geranyl side chain, shows the highest PPARγ binding affinity (Ki=19 nM). Shorter or absent chains reduce potency [3]. | Assay: Competitive TR-FRET binding assay. Result: Amorfrutin B Ki for PPARγ = 19 nM (most potent). Amorfrutin 1 Ki = 236 nM. Decarboxyamorfrutin A was cytotoxic but did not activate PPARγ [2] [3]. | | Phenethyl vs. Phytocannabinoid-type | The phenethyl-amorfrutin structure (e.g., this compound) is a potent PPARγ agonist. Converting this to an alkyl (phytocannabinoid-type) or styryl/ phenylethynyl structure can abolish PPARγ activity and introduce cytotoxicity [2]. | Assay: PPARγ and PPARα agonist activity reporter assays. Result: this compound was a potent PPARγ agonist. Its pentyl analogue (phytocannabinoid-type) was inactive on PPARγ and PPARα [2]. | | Selective PPARγ Modulation | Amorfrutins act as selective PPARγ modulators (SPPARγMs). They are partial agonists, inducing a different cofactor recruitment profile and gene expression signature than full agonists like rosiglitazone, which may explain their safer profile [1] [3]. | Assay: Cofactor recruitment & reporter gene assays. Result: Amorfrutin 1 showed only 39% efficacy in PPARγ activation compared to rosiglitazone (100%) and differentially recruited cofactors like CBP and TRAP220 [1]. |
For researchers looking to replicate or build upon these findings, here are the methodologies behind the key data.
Beyond diabetes, amorfrutins show promise in neuroprotection. The following diagram summarizes the key pathways involved in these effects, as evidenced by recent studies.
The research indicates that amorfrutins, particularly this compound and B, exert their effects through at least two key pathways: the well-established PPARγ activation that mediates anti-inflammatory effects, and the Nrf2/HO-1 pathway that provides potent antioxidant activity [4] [7] [5].
The data in the summary table is primarily derived from the following established biochemical and cell-based assays:
The diagram below illustrates the core mechanism of how this compound, as a selective PPARγ modulator, influences gene transcription through its unique cofactor recruitment profile.
This mechanism leads to a selective gene expression signature that is markedly different from that induced by full PPARγ agonists like rosiglitazone. This unique profile is associated with potent antidiabetic and anti-inflammatory effects, but without the undesirable side effects such as weight gain or fluid retention commonly linked to older drugs [1] [4] [2].
The unique profile of this compound becomes clearer when compared to other types of PPARγ ligands.
| Compound Type | Example | Cofactor Recruitment Profile | Key Physiological Outcomes |
|---|---|---|---|
| Full Agonist | Rosiglitazone | Recruits a broad suite of coactivators fully; displaces corepressors [1] | Potent glucose-lowering, but with side effects like weight gain and edema [1] [3] |
| Selective Modulator (SPPARγM) | This compound | Partially recruits coactivators; fully displaces corepressors [1] | Improves insulin resistance and glucose tolerance without increasing fat storage or hepatotoxicity [1] |
| Dual Agonist | Aleglitazar | Recruits coactivators to both PPARα and PPARγ, with a balanced and potent profile [3] | Aims to combine glycemic control with lipid improvement; clinical development halted for some due to side effects [3] |
The experimental data and mechanistic insights confirm that this compound's unique cofactor recruitment profile underlies its potential as a safer therapeutic agent for metabolic diseases.